H-Hyp-Obzl
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+/m1/s1 |
InChI Key |
JRNDKKNYOOZFRT-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CNC1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of H-Hyp-Obzl
Executive Summary
H-Hyp-Obzl (L-4-hydroxyproline benzyl ester), typically supplied as the hydrochloride salt (This compound[1][2][3]·HCl ), is a specialized amino acid derivative pivotal in the synthesis of collagen-mimetic peptides and pharmaceutical peptidomimetics.[3] Its chemical significance lies in the orthogonal protection of the C-terminal carboxyl group as a benzyl ester, leaving the secondary amine and the 4-hydroxyl group available for regioselective manipulation.
This guide provides a rigorous analysis of its physicochemical properties, synthetic reactivity, and handling protocols, designed for researchers requiring high-fidelity data for drug development and polymer engineering.
Part 1: Chemical Identity and Structural Analysis
This compound is the benzyl ester of trans-4-hydroxy-L-proline. The "H-" prefix denotes a free secondary amine at the N-terminus, while "-Obzl" indicates the carboxyl group is masked by a benzyl ester. This structure is critical for solution-phase peptide synthesis where C-terminal protection must be stable to mild acids (like TFA) but removable via catalytic hydrogenation or strong saponification.
Table 1: Chemical Identity & Constants
| Property | Data |
| Common Name | This compound[2][3]·HCl |
| IUPAC Name | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride |
| CAS Number | 62147-27-7 |
| Molecular Formula | C₁₂H₁₅NO₃[2][3][4] · HCl |
| Molecular Weight | 257.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | L-Configuration at C2; trans-hydroxyl at C4 |
| Solubility | Soluble in Water, Methanol, DMSO, DMF; Insoluble in Diethyl Ether |
| pKa (Approx) | ~8.5 (Amine), ~11.5 (Hydroxyl) |
Part 2: Physicochemical Properties[5][6][7]
Solubility Profile
The hydrochloride salt exhibits high polarity due to the ionic ammonium headgroup.
-
Protic Solvents: Highly soluble in water and methanol.
-
Aprotic Polar Solvents: Soluble in DMSO and DMF, making it compatible with standard peptide coupling conditions.
-
Non-Polar Solvents: Insoluble in diethyl ether and hexanes. This property is exploited during purification; the product is often precipitated from reaction mixtures by adding excess ether.
Hygroscopicity and Stability
This compound[5]·HCl is hygroscopic . Exposure to ambient moisture can lead to clumping and hydrolysis of the ester over extended periods.
-
Storage: Must be stored at +2°C to +8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) with desiccant.
-
Shelf Life: Stable for >2 years if kept dry.
Part 3: Synthetic Utility & Reactivity Profile
The utility of this compound stems from its specific protection scheme. The benzyl ester confers lipophilicity, aiding solubility in organic solvents used for coupling, while acting as a robust protecting group.
C-Terminal Protection (The Benzyl Ester)
The benzyl ester is semi-permanent . It survives:
-
TFA (Trifluoroacetic acid): Used to remove Boc groups.[6]
-
Mild Base: Stable to transient exposure to tertiary amines (e.g., DIPEA).
It is cleaved by:
-
Catalytic Hydrogenation (H₂/Pd-C): The gold standard for neutral deprotection, yielding the free acid and toluene.
-
Saponification (LiOH/NaOH): Hydrolysis in aqueous/organic mixtures (e.g., THF/H₂O).
-
HF (Hydrogen Fluoride): Cleaves the ester during final global deprotection in Boc chemistry.
The 4-Hydroxyl Group (Functional Handle)
Unlike proline, the 4-OH group presents both an opportunity and a risk.
-
Orthogonality: In many couplings, the secondary hydroxyl is less nucleophilic than the amine and can be left unprotected.
-
Functionalization: It can be O-acylated or O-alkylated to create library diversity.
-
Risk: If activation conditions are too aggressive, O-acylation can occur as a side reaction.
Diketopiperazine (DKP) Formation
A critical failure mode in proline/hydroxyproline peptide synthesis is DKP formation. When this compound is coupled to another amino acid (e.g., Boc-Pro-OH) and then N-deprotected, the free amine of the dipeptide can attack the C-terminal benzyl ester intramolecularly. This cyclization cleaves the peptide chain and releases benzyl alcohol.
-
Prevention: Avoid leaving the dipeptide ester as a free base for extended periods. Protonate immediately or couple the next amino acid rapidly.
Part 4: Visualization of Reactivity
The following diagram illustrates the synthesis of this compound and its divergent reactivity pathways, including the DKP risk.
Caption: Synthesis workflow and reactivity pathways for this compound, highlighting the critical DKP side-reaction risk.
Part 5: Experimental Protocols
Protocol A: Synthesis of this compound·HCl
Rationale: Direct Fischer esterification is preferred for scalability and cost-effectiveness.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).
-
Reagents: Suspend L-4-hydroxyproline (10.0 g, 76 mmol) in Benzyl Alcohol (100 mL) .
-
Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (6.0 mL, 83 mmol) over 30 minutes.
-
Note: The reaction is exothermic. Control addition rate to prevent charring.
-
-
Reaction: Remove ice bath and heat to 80°C (or reflux) for 4–6 hours until the solution becomes clear.
-
Precipitation: Cool to room temperature. Pour the mixture slowly into Diethyl Ether (600 mL) with vigorous stirring.
-
Isolation: Filter the white precipitate. Wash 3x with cold ether to remove residual benzyl alcohol.
-
Drying: Dry under high vacuum over P₂O₅.
-
Yield: Expect ~90% yield of white crystalline solid.
Protocol B: Standard Coupling (to this compound)
Rationale: Use of HOBt prevents racemization and suppresses O-acylation of the hydroxyl group.
-
Dissolution: Dissolve Boc-Xaa-OH (1.0 eq) and This compound·HCl (1.0 eq) in DMF/DCM (1:1).
-
Neutralization: Add DIPEA (2.0 eq) to neutralize the HCl salt and activate the carboxylate.
-
Coupling: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C.
-
Timecourse: Stir at 0°C for 1 hour, then warm to Room Temperature overnight.
-
Workup: Dilute with EtOAc, wash with 5% KHSO₄, Sat. NaHCO₃, and Brine.[7] Dry over MgSO₄.
References
-
Sigma-Aldrich. (n.d.). Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Product Sheet. Retrieved from [2][4]
-
Chem-Impex International. (n.d.). trans-L-4-Hydroxyproline benzyl ester hydrochloride. Retrieved from
-
BOC Sciences. (n.d.). L-Hydroxyproline Chemical Properties and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92966, L-Proline benzyl ester hydrochloride. Retrieved from
-
ChemicalBook. (n.d.). Synthesis of L-Proline benzyl ester hydrochloride. Retrieved from
Sources
- 1. L-4-Hydroxy-proline benzyl ester hydrochloride | CAS 62147-27-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. This compound·HCl | 62147-27-7 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | 62147-27-7 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
H-Hyp-Obzl structure and molecular weight
Technical Whitepaper: H-Hyp-OBzl (Hydroxyproline Benzyl Ester) Structural Analysis, Synthesis, and Application in Peptide Chemistry
Executive Summary
This compound (L-4-trans-Hydroxyproline benzyl ester) is a critical amino acid derivative employed primarily as a C-terminal building block in the synthesis of collagen-mimetic peptides and pharmaceutical intermediates. By masking the carboxylic acid of hydroxyproline with a benzyl ester, this compound enables C-to-N peptide chain elongation while maintaining orthogonality to common N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
This guide provides a rigorous technical analysis of this compound, detailing its physicochemical properties, a validated synthesis protocol using the thionyl chloride activation method, and its strategic utility in drug development.
Part 1: Chemical Identity & Structural Analysis
The core structure of this compound consists of the non-proteinogenic amino acid trans-4-hydroxy-L-proline esterified with a benzyl group. It is most commonly supplied and stored as the hydrochloride salt (HCl) to prevent autopolymerization and ensure long-term stability.
Physicochemical Data Table
| Property | Specification |
| Common Name | This compound · HCl |
| IUPAC Name | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride |
| CAS Number (HCl Salt) | 62147-27-7 |
| CAS Number (Free Base) | 68172-39-4 |
| Molecular Formula | C₁₂H₁₅NO₃[1] · HCl |
| Molecular Weight | 257.71 g/mol (Salt) / 221.25 g/mol (Free Base) |
| Melting Point | 142–144 °C |
| Solubility | Soluble in water, methanol, ethanol; slightly soluble in chloroform. |
Structural Diagram: Chemical Connectivity
The following diagram illustrates the connectivity of the hydrochloride salt, highlighting the stereochemistry at the C2 and C4 positions which is vital for collagen triple-helix stability.
Figure 1: Structural connectivity of this compound·HCl showing functional domains.
Part 2: Synthesis & Preparation Protocol
The most robust method for synthesizing this compound is the Thionyl Chloride (SOCl₂)-mediated esterification . This method generates the acyl chloride intermediate in situ, which reacts with benzyl alcohol. This approach is preferred over acid-catalyzed Fisher esterification due to higher yields and easier purification.
Validated Experimental Protocol
Reagents:
-
L-Hydroxyproline (Trans-4-hydroxy-L-proline)
-
Benzyl Alcohol (BnOH) - Reagent & Solvent
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (Et₂O) - Precipitation solvent
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a magnetic stir bar. Cool the flask to 0°C in an ice bath.
-
Activation: Add Benzyl Alcohol (10-15 eq) to the flask. Slowly add Thionyl Chloride (1.2 eq) dropwise over 20 minutes.
-
Addition: Add L-Hydroxyproline (1.0 eq) in a single portion.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir continuously for 12–16 hours . The solution should become clear as the amino acid dissolves and reacts.
-
Note: If the solution remains cloudy, heat gently to 40°C for 1 hour.
-
-
Precipitation: Pour the reaction mixture slowly into a large volume (10x) of cold Diethyl Ether with vigorous stirring. The product, this compound[1][4][5]·HCl, will precipitate as a white solid.[3]
-
Purification: Filter the solid and wash extensively with cold ether to remove excess benzyl alcohol. Recrystallize from Ethanol/Ether if higher purity is required.[2]
Reaction Mechanism Workflow
Figure 2: Thionyl chloride-mediated synthesis pathway for this compound.
Part 3: Applications in Peptide Synthesis
This compound is indispensable in Solution Phase Peptide Synthesis and as a starting material for Solid Phase Peptide Synthesis (SPPS) linkers.
Orthogonal Protection Strategy
The Benzyl (Bzl) ester is stable to acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid - TFA). This allows this compound to serve as the C-terminal anchor while the peptide chain is grown at the N-terminus using Boc-chemistry.
-
Stability: Stable to TFA (50%), dilute HCl.
-
Cleavage: Removed by Hydrogenolysis (H₂/Pd-C) or strong anhydrous acid (HF, TFMSA).
Collagen Mimetic Peptides
Hydroxyproline is essential for the stereoelectronic effects that stabilize the collagen triple helix. Using this compound allows researchers to synthesize (Pro-Hyp-Gly)ₙ repeats in solution before coupling them to larger fragments.
Peptide Coupling Workflow
The following diagram demonstrates a typical coupling cycle using this compound as the C-terminal acceptor.
Figure 3: Standard solution-phase coupling workflow using this compound.
Part 4: Quality Control & Characterization
To ensure the integrity of peptide synthesis, this compound must meet specific purity criteria.
-
HPLC Analysis: Purity should be >98%. Impurities often include free Hydroxyproline (failed esterification) or Benzyl Alcohol (incomplete washing).
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 222.1 m/z (corresponding to the free base mass + proton).
-
-
Optical Rotation: Specific rotation [α]D is a critical check for racemization.
-
Typical value: [α]₂₀/D approx -33.0° (c=1 in MeOH). Significant deviation suggests racemization at the alpha-carbon.
-
References
-
Sigma-Aldrich. (n.d.). This compound·HCl Product Specification and Safety Data Sheet. Retrieved from
-
Chem-Impex International. (n.d.). Trans-L-4-Hydroxyproline benzyl ester hydrochloride. Retrieved from
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
-
Watanabe Chemical. (n.d.). This compound·HCl Technical Data. Retrieved from
Sources
Molecular Identity and Physicochemical Profiling
Title: Comprehensive Technical Guide to H-Hyp-OBzl: Chemical Properties, Synthesis Workflows, and Applications in Peptide Engineering
Executive Summary In the highly specialized field of peptide synthesis and biomaterial engineering, the strategic selection of protecting groups dictates the success of complex molecular assemblies. This compound (L-4-Hydroxyproline benzyl ester) serves as a critical building block, particularly in the synthesis of collagen mimetics and targeted pharmaceuticals. This whitepaper provides an in-depth technical analysis of this compound, distinguishing its salt forms and structural variants, elucidating its mechanistic advantages in orthogonal protection schemes, and providing field-proven protocols for its application.
The nomenclature surrounding hydroxyproline derivatives can often lead to costly procurement and synthetic errors. "this compound" typically refers to the C-terminal benzyl ester of L-trans-4-hydroxyproline. Because the free base is prone to instability and diketopiperazine formation, it is overwhelmingly utilized and commercially supplied as a hydrochloride salt (This compound·HCl )[1].
It is imperative for researchers to distinguish this C-terminal ester from side-chain ether derivatives, such as Fmoc-Hyp(Bzl)-OH (CAS 174800-02-3), where the benzyl group protects the hydroxyl oxygen rather than the carboxylate[2].
Table 1: Quantitative Physicochemical Data of this compound Variants
| Property | This compound (Free Base) | This compound·HCl (Hydrochloride Salt) |
| CAS Number | 68172-39-4[3] | 62147-27-7[1] |
| Synonyms | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate[4] | L-4-Hydroxy-proline benzyl ester hydrochloride; trans-L-4-Hydroxy-Proline Benzyl Ester HCl[5] |
| Molecular Formula | C₁₂H₁₅NO₃[3] | C₁₂H₁₅NO₃·HCl (or C₁₂H₁₆ClNO₃)[1] |
| Molecular Weight | 221.25 g/mol [3] | 257.71 - 257.73 g/mol [1] |
| Melting Point | N/A (Often an oil/amorphous) | 162 - 165 °C[5] |
| Optical Rotation | N/A | [α]20/D −37±2° (c = 1% in methanol)[5] |
| Appearance | Viscous liquid / off-white solid | White to off-white crystalline powder[6] |
Mechanistic Role in Peptide Synthesis
The primary utility of this compound lies in solution-phase peptide synthesis (SPPS) and the construction of specialized di/tripeptide cassettes prior to solid-phase integration.
The Causality of Benzyl Protection: Why choose a benzyl (-OBzl) ester over a methyl (-OMe) or ethyl (-OEt) ester? The decision is rooted in chemoselectivity and the prevention of epimerization. Methyl and ethyl esters typically require saponification (base-catalyzed hydrolysis using LiOH or NaOH) for removal. In peptides containing stereocenters sensitive to base-catalyzed racemization, saponification is a high-risk operation.
Conversely, the benzyl ester provides robust protection against the acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid) but can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This creates a perfectly orthogonal system when paired with Boc-protected amino acids, ensuring structural integrity during the elongation of collagen-like sequences (e.g., Pro-Hyp-Gly repeats)[6].
Orthogonal Deprotection Strategy
Orthogonal cleavage pathways for Boc-AA-Hyp-OBzl demonstrating selective N- or C-terminal extension.
Step-by-Step Experimental Methodologies
To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints. These methodologies are designed to prevent common pitfalls such as diketopiperazine (DKP) formation, which is highly prevalent in proline/hydroxyproline dipeptides.
Protocol A: Solution-Phase Coupling of Boc-AA-OH with this compound·HCl
Objective: Synthesize a fully protected dipeptide while preventing premature cyclization.
-
Preparation: Dissolve 1.0 equivalent of Boc-AA-OH (e.g., Boc-Pro-OH) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at 0 °C under an inert nitrogen atmosphere.
-
Activation: Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). Stir for 15 minutes at 0 °C to form the active ester.
-
Neutralization & Addition: In a separate flask, suspend 1.05 equivalents of This compound·HCl in DCM. Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise to liberate the free base. Crucial Causality: The slight excess of DIPEA ensures complete neutralization of the HCl salt, which is necessary for the nucleophilic attack of the secondary amine.
-
Coupling: Transfer the neutralized this compound solution to the activated Boc-AA-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Ninhydrin stain should show the disappearance of the free amine (this compound).
-
Workup: Wash the organic layer sequentially with 5% KHSO₄ (aq) (removes unreacted amine), saturated NaHCO₃ (aq) (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Catalytic Hydrogenolysis of the Benzyl Ester
Objective: Cleave the C-terminal benzyl ester under neutral conditions to yield Boc-AA-Hyp-OH, ready for solid-phase loading or further solution-phase coupling.
-
Solvent Selection: Dissolve the purified Boc-AA-Hyp-OBzl in HPLC-grade Methanol or Ethanol. Note: Avoid halogenated solvents (like DCM) as they can poison the palladium catalyst.
-
Catalyst Addition: Carefully add 10% w/w of Palladium on Carbon (Pd/C, 10% loading). Safety Causality: Pd/C is highly pyrophoric when dry. Always purge the flask with Argon/Nitrogen before and after adding the catalyst to prevent solvent ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (at 1 atm). Stir vigorously at room temperature for 2-4 hours.
-
Validation Checkpoint: Monitor by LC-MS. The mass spectrum should indicate a shift of -90 Da (loss of the benzyl group, C₇H₆).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucial Causality: Direct filtration through standard paper will result in fine palladium particulates contaminating the API, which can cause heavy metal toxicity in downstream biological assays. Wash the Celite pad thoroughly with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the free carboxylic acid (Boc-AA-Hyp-OH) as a white foam/solid.
Applications in Drug Development and Biomaterials
The unique structural rigidity imparted by the pyrrolidine ring of hydroxyproline, combined with the hydrogen-bonding capability of its hydroxyl group, makes this compound a cornerstone in modern therapeutic development[6].
-
Collagen Mimetics: The compound serves as a critical intermediate in synthesizing Triple Helical Peptides (THPs). These mimetics are used to study collagen-related disorders (e.g., osteogenesis imperfecta) and to engineer biocompatible hydrogels for wound healing and tissue engineering[6].
-
Chiral Drug Scaffolds: As a stereochemically pure chiral pool reagent, the (2S,4R) configuration of this compound is utilized to synthesize complex chiral drug molecules, including ACE inhibitors and novel antineoplastic agents. The orthogonal protection allows for selective modification of the side-chain hydroxyl group (e.g., via Mitsunobu inversion or etherification) before the C-terminus is deprotected[7].
References
-
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, CAS No. 62147-27-7. ichemical.com. Available at:[Link]
-
This compound | C12H15NO3 | CID 6993393 - PubChem. nih.gov. Available at:[Link]
Sources
- 1. L-4-Hydroxy-proline benzyl ester hydrochloride | CAS 62147-27-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. CAS 174800-02-3: Fmoc-Hyp(Bzl)-OH | CymitQuimica [cymitquimica.com]
- 3. 68172-39-4|this compound|BLD Pharm [bldpharm.com]
- 4. benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | C12H15NO3 | CID 6993393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, CAS No. 62147-27-7 - iChemical [ichemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. arborpharmchem.com [arborpharmchem.com]
Methodological & Application
Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of H-Hyp(Obzl) Peptides
Abstract & Strategic Overview
This guide details the synthesis of peptides containing
The Core Challenge: The "H-Hyp-Obzl" motif implies the use of Boc-Hyp(Bzl)-OH as the building block. The benzyl ether protection on the hydroxyl group is stable to the repetitive TFA acidolysis used to remove the N-terminal Boc group, but requires strong acid (HF or TFMSA) for final removal.[2]
Critical Success Factors:
-
Resin Selection: Use PAM (phenylacetamidomethyl) resin over standard Merrifield resin to prevent premature peptide chain loss during TFA deprotection cycles [1].
-
Diketopiperazine (DKP) Mitigation: Hydroxyproline at the C-terminus is highly prone to DKP formation, leading to dipeptide deletion. This protocol employs the Cesium Salt Method for loading and In Situ Neutralization to suppress this side reaction [2].
-
Cleavage Safety: The use of anhydrous Hydrogen Fluoride (HF) is required.[3][4] Strict adherence to the "Low-High" cleavage protocol is necessary to prevent benzyl cation alkylation of sensitive residues (Tyr, Trp, Met).
Materials & Reagents Preparation
Table 1: Reagent Specifications
| Component | Grade/Specification | Purpose |
| Amino Acid | Boc-Hyp(Bzl)-OH (>99% L-isomer) | Main Building Block |
| Resin | Boc-Gly-PAM Resin or PAM Resin (0.5–0.8 mmol/g) | Solid Support (PAM provides acid stability) |
| Deprotection | 50% TFA in DCM (v/v) + 0.5% Indole | Removal of N-terminal Boc group |
| Neutralization | 10% DIEA in DCM (v/v) | Neutralizing amine salts |
| Coupling | 0.5M HBTU in DMF / 1.0M DIEA in NMP | Activator (Fast coupling to beat DKP) |
| Cleavage | Anhydrous HF / p-Cresol / p-Thiocresol | Final resin cleavage & side-chain removal |
Experimental Protocol
Phase 1: Resin Loading (The Gisin Method)
Target: Attachment of the first amino acid to PAM resin without racemization.
Why this matters: Direct esterification using standard coupling agents often leads to racemization of the C-terminal residue. The Cesium Salt method avoids this [3].
-
Salt Formation: Dissolve Boc-Hyp(Bzl)-OH (1.0 eq relative to resin capacity) in EtOH/H2O (1:1). Adjust pH to 7.0 using 20% aqueous
. -
Drying: Evaporate to dryness.[3] Re-dissolve in dry DMF and evaporate again (2x) to remove all traces of water (azeotropic drying).
-
Reaction: Suspend PAM resin in dry DMF. Add the dried Boc-AA-Cs salt (1.5 eq).
-
Incubation: Stir at 50°C for 12–24 hours.
-
Capping: Add acetic anhydride (10 eq) and DIEA (10 eq) for 30 mins to block unreacted sites.
-
Validation: Perform a quantitative Ninhydrin test (or Picric Acid test for Pro/Hyp) to determine loading efficiency.
Phase 2: The Elongation Cycle (Boc/Bzl)
Target: Iterative peptide assembly.
This protocol uses In Situ Neutralization to maximize coupling efficiency and minimize aggregation.
Step-by-Step Cycle:
-
Wash: DCM (3 x 1 min).
-
Deprotection: 50% TFA/DCM (1 x 1 min flow wash, then 1 x 20 min batch reaction).
-
Wash: DCM (3 x 1 min). Crucial: Remove excess TFA.
-
Coupling (In Situ):
-
Dissolve Boc-AA-OH (4.0 eq) and HBTU (3.9 eq) in DMF.
-
Add DIEA (8.0 eq) immediately before adding to the resin.
-
Mechanism:[5][6][7] The excess DIEA neutralizes the resin-bound amine salt and activates the incoming amino acid simultaneously. This reduces the time the free amine spends in a neutral state, suppressing DKP formation [2].[5]
-
Reaction time: 10–30 minutes.
-
-
Monitor: Kaiser Test (primary amines) or Chloranil Test (secondary amines like Pro/Hyp).
Phase 3: HF Cleavage (The "Low-High" Procedure)
Target: Detachment from resin and removal of Bzl groups.
Safety Warning: HF is lethal upon contact. Use a specialized Teflon vacuum line.
-
Low HF (Scavenger Phase):
-
Mix Resin : DMS : p-Cresol : HF (1 : 3 : 0.5 : 0.5).
-
React at 0°C for 2 hours.
-
Function: Removes most Bzl groups via an
mechanism, avoiding carbocation generation.
-
-
Evacuation: Remove HF and DMS under high vacuum.
-
High HF (Final Cleavage):
-
Re-charge vessel with anhydrous HF (90%) and p-Cresol (10%).
-
React at -5°C to 0°C for 45 minutes.
-
Function: Cleaves the PAM linker and any stubborn protecting groups (
mechanism).
-
-
Work-up: Precipitate peptide in cold diethyl ether. Centrifuge, dissolve in 50% Acetic Acid/Water, and lyophilize.
Critical Mechanism: Preventing DKP Formation[5][8]
When Hyp(Bzl) or Pro is the second residue from the resin (dipeptide stage), the free amine can back-bite the resin ester linkage, forming a cyclic Diketopiperazine (DKP) and cleaving the dipeptide from the resin.
Visualizing the Risk:
Figure 1: Mechanism of Diketopiperazine (DKP) formation. This side reaction is most prevalent after deprotecting the second amino acid. Counteract by using rapid "In Situ Neutralization" coupling protocols.
Workflow Visualization
The following diagram outlines the complete Boc-SPPS cycle optimized for Hyp(Bzl) integration.
Figure 2: Optimized Boc-SPPS Cycle. Note the direct transition from Wash to Coupling (In Situ Neutralization) to minimize the lifespan of the free amine, reducing aggregation and side reactions.
Troubleshooting & QC
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Early) | Missing dipeptide mass | DKP Formation | Use 2x coupling for the 3rd residue; Ensure rapid neutralization. |
| Incomplete Coupling | Positive Chloranil Test | Steric hindrance of Hyp | Use HATU instead of HBTU; Increase temp to 40°C (carefully). |
| Side Chain Mod | Mass +106 Da (Benzyl) | Incomplete HF cleavage | Repeat "High HF" step; Ensure anhydrous conditions. |
| Scavenger Adducts | Mass +108 Da (Cresol) | Alkylation of Trp/Tyr | Use "Low-High" HF protocol strictly; increase scavenger ratio. |
References
-
Mitchell, A. R., et al. (1978). "Preparation and properties of aminomethyl-polystyrene-resin supports for solid-phase peptide synthesis." Journal of Organic Chemistry.
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research.
-
Gisin, B. F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta.
-
Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Benzyl Ethers [organic-chemistry.org]
How to use H-Hyp-Obzl in solution-phase peptide synthesis
Application Note: Strategic Utilization of H-Hyp-Obzl in Solution-Phase Peptide Synthesis
Abstract
This technical guide details the protocol for utilizing L-4-trans-Hydroxyproline benzyl ester (this compound), specifically its hydrochloride salt, in solution-phase peptide synthesis. This compound is a critical building block for collagen-mimetic peptides and specific protease inhibitors. This document addresses the unique physicochemical challenges of this building block—specifically the steric hindrance of the secondary amine, the nucleophilicity of the unprotected hydroxyl group, and the risk of diketopiperazine (DKP) formation.
Introduction & Strategic Context
This compound serves as a C-terminal protected derivative of hydroxyproline. In solution-phase synthesis, the benzyl ester (Obzl) provides a robust "semi-permanent" protection that is orthogonal to acid-labile groups (Boc) and base-labile groups (Fmoc), but easily removed via catalytic hydrogenation (neutral conditions).
Key Application Areas:
-
Collagen Mimetics: Synthesis of Pro-Hyp-Gly repeats.
-
Stapled Peptides: Utilizing the 4-hydroxyl group for post-synthetic functionalization or cyclization.
-
Biomaterials: Precursor for poly(hydroxyproline) ester synthesis.
Chemical Profile
| Property | Specification |
| Compound Name | This compound · HCl (L-4-trans-Hydroxyproline benzyl ester hydrochloride) |
| CAS Number | 62147-27-7 |
| Molecular Weight | 257.73 g/mol (HCl salt); 221.25 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMF. Sparingly soluble in DCM/EtOAc (as salt). |
| pKa (approx) | ~10.6 (secondary amine) |
Strategic Considerations
A. The Hydroxyl Group: To Protect or Not?
The 4-hydroxyl group on the pyrrolidine ring is a secondary alcohol. In standard carbodiimide-mediated couplings (e.g., EDC/HOBt), the nucleophilicity of the secondary amine (
-
Risk Factor: If using highly reactive acylating agents (e.g., acid chlorides) or excess base, O-acylation becomes a significant side reaction.
B. Steric Hindrance & Coupling Efficiency
Hydroxyproline is a secondary amine. It is more sterically hindered than primary amino acids (e.g., Gly, Ala).
-
Implication: Coupling reactions require efficient activation (e.g., EDC/HOBt or HATU) and slightly longer reaction times compared to standard amino acids.
C. Diketopiperazine (DKP) Formation
While this compound itself is stable, dipeptide esters containing Pro/Hyp at the C-terminus (e.g., H-Xaa-Hyp-Obzl) are extremely prone to spontaneous cyclization to form DKPs, releasing benzyl alcohol.
-
Control: Never store dipeptide esters in their free-base form. Keep them protonated (TFA or HCl salts) until the moment of the next coupling.
Experimental Protocols
Protocol A: Preparation of Free Amine (this compound)
Rationale: Commercial this compound is supplied as the HCl salt to prevent degradation. Direct use of the salt in coupling requires in situ neutralization (e.g., with DIPEA/NMM), which can precipitate salts and obscure reaction monitoring. For high-purity applications, we recommend a biphasic extraction ("Free-basing") prior to coupling.
Materials:
-
Ethyl Acetate (EtOAc)[3]
-
Saturated Aqueous Sodium Bicarbonate (
) -
Brine (Sat. NaCl)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equivalent of this compound · HCl in a minimal volume of water (approx. 5 mL per gram).
-
Partition: Transfer to a separatory funnel. Add 10 volumes of EtOAc.
-
Neutralization: Carefully add saturated
(approx. 20 mL per gram of starting material). Shake vigorously for 2 minutes.-
Checkpoint: The organic layer contains the free amine. The aqueous layer retains the chloride counterions.
-
-
Separation: Collect the organic layer.[4] Re-extract the aqueous layer once with fresh EtOAc to maximize yield.
-
Drying: Combine organic layers, wash once with brine, and dry over anhydrous
. -
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 35°C.
-
Result: A viscous, colorless to pale yellow oil (Free Base). Use immediately.
-
Protocol B: Peptide Coupling (EDC/HOBt Method)
Rationale: The EDC/HOBt method is chosen for its scalability and ease of workup. The urea byproduct is water-soluble, simplifying purification compared to DCC (which forms insoluble DCU).
Reaction Scheme: Boc-AA-OH + this compound (free) + EDC/HOBt -> Boc-AA-Hyp-Obzl
Materials:
-
N-protected Amino Acid (e.g., Boc-Gly-OH) (1.1 eq)
-
This compound (Free base from Protocol A) (1.0 eq)
-
EDC[5] · HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DCM (Dichloromethane) or DMF (Dimethylformamide) - Note: Use DMF if the amino acid is insoluble in DCM.
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid and HOBt in DCM (0.1 M concentration). Stir at 0°C (ice bath) for 10 minutes.
-
Addition of Coupling Agent: Add EDC · HCl to the cold mixture. Stir for 15 minutes.
-
Coupling: Add the this compound (dissolved in a small amount of DCM) dropwise to the activated mixture.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.
-
Validation: Monitor by TLC (System: EtOAc/Hexane or CHCl3/MeOH). Stain with Ninhydrin (for free amine consumption) and UV (for benzyl ester).
-
-
Workup:
-
Dilute with excess EtOAc.
-
Wash 3x with 1M
(removes unreacted amine and EDC). -
Wash 3x with Sat.
(removes unreacted acid and HOBt). -
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Visualizing the Coupling Logic:
Caption: Workflow for coupling this compound showing the critical free-basing and activation convergence.
Protocol C: Deprotection (Catalytic Hydrogenolysis)
Rationale: The benzyl ester is cleaved by hydrogenolysis to yield the free carboxylic acid.[3] This method is mild and preserves Boc/Fmoc groups (if Fmoc is not exposed to base).
Materials:
-
Substrate: Peptide-Hyp-Obzl
-
Catalyst: 10% Pd/C (Palladium on Carbon) - Caution: Pyrophoric when dry.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[4]
-
Hydrogen Source:
Balloon or Ammonium Formate (Transfer Hydrogenation).
Step-by-Step:
-
Preparation: Dissolve the peptide in MeOH (approx. 10 mL/g).
-
Inerting: Flush the flask with Nitrogen (
) gas. -
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the peptide substrate) under nitrogen flow.
-
Hydrogenation:
-
Method A (Balloon): Evacuate the flask and backfill with
(repeat 3x). Stir vigorously under atmosphere. -
Method B (Transfer): Add Ammonium Formate (5 eq) and reflux mildy (requires heating).
-
-
Monitoring: Check TLC. The starting material (UV active due to Benzyl) will disappear. The product (Free acid) is usually more polar and UV inactive (unless the peptide has other chromophores).
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Do not let the catalyst dry out on the filter paper (fire hazard). Wash the pad with MeOH.[3]
-
Isolation: Concentrate the filtrate to obtain the C-terminal free acid peptide.
Deprotection Pathway:
Caption: Mechanism of Benzyl ester cleavage via catalytic hydrogenolysis.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete coupling due to steric hindrance of Hyp. | Switch to HATU/HOAt (requires DIPEA). Increase reaction time to 18h. |
| O-Acylation | Reaction pH > 8 or use of acid chlorides. | Maintain pH < 7.5 during coupling.[6] Use carbodiimide chemistry (EDC/DCC) rather than anhydrides. |
| Racemization | Over-activation or high temperature. | Keep coupling at 0°C initially. Avoid HOBt if using phenacyl esters (use HOAt instead). |
| DKP Formation | N-terminal deprotection of a dipeptide ester. | Critical: If removing the N-protecting group of PG-AA-Hyp-Obzl, do so in acidic conditions and immediately couple the next amino acid. Do not leave as a free base. |
References
- Bodanszky, M. (1993). Principles of Peptide Synthesis. 2nd Edition. Springer-Verlag. (Standard text for DKP and coupling mechanisms).
Sources
Application Note: Strategic Coupling Reagents for H-Hyp-OBzl in Solution-Phase Peptide Synthesis
Executive Overview
L-4-Hydroxyproline benzyl ester hydrochloride (H-Hyp-OBzl·HCl) is an indispensable building block in the synthesis of collagen-mimetic peptides, functionalized biomaterials, and chiral pharmaceuticals. Because its C-terminus is protected by a benzyl (Bzl) ester, it is predominantly utilized in solution-phase peptide synthesis (SPS) or as a C-terminal fragment in convergent synthesis.
However, coupling an incoming amino acid to this compound presents a notorious dual-challenge for peptide chemists: overcoming the severe steric hindrance of the secondary pyrrolidine amine while simultaneously preventing the undesired acylation of the unprotected secondary hydroxyl (-OH) group on the same ring. This application note details field-proven, causality-driven methodologies for selecting and utilizing coupling reagents to achieve high-yielding, chemoselective N-acylation.
Mechanistic Challenges: The N- vs. O-Acylation Competition
The molecular topology of this compound forces a kinetic competition during amide bond formation. The secondary amine of the pyrrolidine ring imposes significant steric bulk, which inherently decelerates the N-acylation kinetics compared to primary amines. Concurrently, the unprotected secondary hydroxyl group at the C4 position acts as a competing nucleophile.
While secondary alcohols (such as those in Hydroxyproline and Threonine) are generally less prone to acylation than primary alcohols (e.g., Serine), the depressed rate of N-acylation in proline derivatives creates a dangerous kinetic window[1]. If the activated amino acid ester is excessively reactive, or if coupling reagents are used in stoichiometric excess, O-acylation will aggressively compete with N-acylation, leading to branched byproducts and catastrophic yield losses[1].
Mechanistic pathway of this compound coupling highlighting N- vs. O-acylation competition.
Reagent Profiling & Causality
To successfully navigate this kinetic competition, the choice of coupling reagent must perfectly balance high electrophilicity (to overcome steric hindrance) with strict chemoselectivity (to ignore the hydroxyl group).
-
EDC·HCl / OxymaPure (The Solution-Phase Standard): OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior additive that forms an active ester highly reactive toward amines but with minimal O-acylation tendencies[2]. When paired with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), this system becomes ideal for solution-phase synthesis. EDC and its urea byproduct are highly water-soluble, allowing for a self-validating purification via simple aqueous extraction[3].
-
HATU / NMM (For Highly Hindered Substrates): HATU is the gold standard for difficult, sterically hindered couplings[4]. However, its extreme reactivity drastically increases the risk of O-acylation on the Hyp residue[5]. It must only be deployed when coupling highly hindered incoming amino acids (e.g., Aib or N-methylated residues), and strictly at a 1:1 stoichiometry to starve the reaction of excess active ester once the amine is consumed.
Quantitative Reagent Comparison
| Coupling System | Relative N-Acylation Kinetics | O-Acylation Risk (on Hyp) | Epimerization Control | Byproduct Aqueous Solubility | Ideal Use Case |
| EDC·HCl / OxymaPure | Moderate-Fast | Low | Excellent | High (Self-validating workup) | Standard solution-phase coupling |
| DIC / OxymaPure | Moderate-Fast | Low | Excellent | Low (Forms organic-soluble DIU) | Base-free or automated synthesis |
| HATU / NMM | Very Fast | High (Requires strict 1:1 eq) | Good | Low (Requires basic washes) | Highly hindered incoming AA |
| DCC / HOBt | Slow | Moderate | Moderate | Insoluble (Forms DCU precipitate) | Legacy protocols (Not recommended) |
Experimental Workflows
Protocol A: Chemoselective Solution-Phase Coupling (EDC·HCl / OxymaPure)
Self-Validating Principle: The use of water-soluble EDC·HCl ensures that any unreacted coupling reagent and its urea byproduct partition into the aqueous layer during workup[3]. If the organic layer yields a pure product via TLC/HPLC, the workup mechanics inherently validate the reagent choice and reaction completion.
-
Freebasing the Amine: Dissolve this compound·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add N-Methylmorpholine (NMM) (1.05 eq) dropwise.
-
Causality: this compound is supplied as an HCl salt to prevent auto-diketopiperazine formation. NMM (pKa ~7.4) is chosen over stronger bases like DIPEA because it is perfectly tuned to neutralize the HCl salt without creating a highly basic environment that could trigger Fmoc deprotection or epimerization during the long solution-phase coupling.
-
-
Pre-activation: In a separate flask, dissolve Fmoc-AA-OH (1.05 eq) and OxymaPure (1.05 eq) in a minimal volume of DMF/DCM (1:4). Add EDC·HCl (1.05 eq) and stir for 10 minutes at 0°C.
-
Causality: Pre-activation ensures the carboxylic acid is fully converted to the Oxyma active ester before encountering the unprotected -OH of Hyp, preventing direct reaction between the carbodiimide and the hydroxyl group.
-
-
Coupling: Transfer the pre-activated mixture to the this compound solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the amine via TLC (n-hexane/EtOAc, Ninhydrin stain).
-
Self-Validating Workup:
-
Dilute the reaction mixture with excess DCM.
-
Wash with 5% KHSO4 (3x) to remove unreacted NMM and any trace unreacted amine.
-
Wash with 5% NaHCO3 (3x) to remove unreacted Fmoc-AA-OH, OxymaPure, and the water-soluble EDC-urea byproduct.
-
Wash with Brine (1x), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Protocol B: High-Efficiency Coupling for Hindered Substrates (HATU / NMM)
Self-Validating Principle: By strictly limiting the active ester to 1.0 equivalent, the reaction terminates precisely when the secondary amine is fully consumed, leaving no active ester to attack the secondary hydroxyl group.
-
Preparation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.0 eq) in minimal anhydrous DMF.
-
Causality: Strict 1.0 equivalent stoichiometry is the primary defense against O-acylation when using uronium-based reagents[4].
-
-
Activation: Add NMM (2.0 eq) to the mixture at 0°C. Stir for exactly 2 minutes.
-
Causality: Prolonged pre-activation with HATU leads to the formation of unreactive guanidinium byproducts. 2 minutes is the optimal kinetic window.
-
-
Coupling: Add this compound·HCl (1.0 eq) directly to the activated mixture. Stir at room temperature for 1-2 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc). Perform the standard acidic/basic aqueous washes as described in Protocol A.
-
Note: The HOAt byproduct generated by HATU is more lipophilic than OxymaPure; ensure rigorous NaHCO3 washing to validate its complete removal.
-
References
1.[1] Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications URL: 2.[2] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega URL: 3.[4] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences | European Peptide Society / NIH URL: 4.[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Bachem URL: 5.[5] Coupling Reagents | AAPPTEC URL:
Sources
Advanced Protocol for the Deprotection of Benzyl Esters from Hydroxyproline Derivatives (H-Hyp-OBzl)
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.
Introduction & Strategic Rationale
The synthesis of complex peptides, collagen mimics, and Hypoxia-Inducible Factor-1α (HIF-1α) stabilizers (such as von Hippel-Lindau (VHL) E3 ligase ligands) relies heavily on the precise manipulation of functionalized amino acids [1]. Among these, trans-L-4-Hydroxyproline benzyl ester (H-Hyp-OBzl) serves as a critical building block.
In peptide chemistry, the C-terminal benzyl ester is strategically selected for its robust stability under acidic conditions and its strict orthogonality to the Boc (tert-butoxycarbonyl) protecting group [2]. However, the removal of the benzyl group must be executed with high precision to preserve the stereochemical integrity of the hydroxyproline ring. The electronegative 4-hydroxyl group enforces a specific Cγ-exo ring pucker via the gauche effect, which is an absolute requirement for the structural stability of downstream collagen triple helices and PROTAC target recognition [3].
Mechanistic Causality of Deprotection Strategies
As an application scientist, selecting the correct deprotection method requires understanding the underlying causality of the reaction mechanisms:
-
Catalytic Hydrogenolysis (The Gold Standard): The reductive cleavage of the benzyl ester using Palladium on Carbon (Pd/C) and Hydrogen gas (H₂) is the preferred method. Causality: The palladium surface adsorbs both the hydrogen gas and the aromatic benzyl ring. It selectively reduces the C-O bond of the ester without interacting with the sensitive α-carbon (C2) or the secondary amine. This guarantees zero epimerization. Furthermore, the reaction yields only the free carboxylic acid and toluene (a volatile byproduct), making purification trivial [2].
-
Base-Catalyzed Saponification (The Alternative): When hydrogenolysis is contraindicated—such as in the presence of sulfur-containing amino acids (e.g., Methionine or Cysteine) which poison the palladium catalyst [4]—saponification via Lithium Hydroxide (LiOH) is utilized. Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. LiOH is chosen over NaOH because the lithium cation tightly coordinates the tetrahedral intermediate, providing a milder reaction environment that minimizes the risk of base-catalyzed racemization at the α-carbon.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative data dictating the choice of deprotection strategy for this compound.
| Parameter | Catalytic Hydrogenolysis (Pd/C, H₂) | Base-Catalyzed Saponification (LiOH) |
| Primary Mechanism | Reductive cleavage of the C-O bond | Nucleophilic acyl substitution |
| Stereochemical Risk | None (Preserves C2/C4 stereocenters) | Low to Moderate (Risk of C2 epimerization) |
| Orthogonality | Cleaves Benzyl, Cbz (Z); preserves Boc, Fmoc | Cleaves all esters; preserves Boc, Cbz, Fmoc |
| Reaction Time | 2–4 hours | 1–2 hours |
| Typical Yield | > 95% | 80–85% |
| Key Limitation | Catalyst poisoned by sulfur (Met, Cys) [4] | Base-sensitive side chains may degrade |
Experimental Workflows & Visualization
Mechanistic workflow of Pd/C-catalyzed hydrogenolysis of this compound.
Self-Validating Experimental Protocols
Protocol A: Catalytic Hydrogenolysis of this compound (Preferred)
This protocol utilizes a self-validating UV-monitoring system. Since the starting material contains a UV-active benzyl ring and the product (H-Hyp-OH) does not, the disappearance of the UV signal at 254 nm confirms 100% conversion.
Materials:
-
This compound·HCl (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (10–20% w/w)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH) (20 mL)
-
Hydrogen gas (H₂) balloon
-
Celite 545
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of this compound·HCl in 20 mL of anhydrous MeOH in a 50 mL round-bottom flask. Note: MeOH is preferred over non-polar solvents as it facilitates the solubility of the highly polar zwitterionic product.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 50 mg) to the solution. Caution: Pd/C is pyrophoric when dry; always add it to the solvent under an inert atmosphere (Argon) [2].
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3x). Finally, evacuate and backfill with H₂ gas from a balloon.
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 2 to 4 hours.
-
In-Process Control (Validation): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). Visualize under a 254 nm UV lamp. The reaction is complete when the UV-active starting material spot completely disappears.
-
Filtration: Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of hot MeOH to ensure complete product recovery.
-
Isolation: Concentrate the filtrate under reduced pressure. Lyophilize the resulting residue from water to yield pure H-Hyp-OH as a white powder.
Protocol B: Mild Saponification (Alternative for Sulfur-Containing Sequences)
Use this method only if the hydroxyproline is part of a larger peptide sequence containing methionine or cysteine, which would poison a Pd/C catalyst.
Materials:
-
Peptide-Hyp-OBzl (1.0 mmol)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 mmol)
-
Tetrahydrofuran (THF) / Water (H₂O) (3:1 v/v)
-
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve the benzyl ester derivative in 15 mL of THF and cool the solution to 0 °C in an ice bath. Causality: Lowering the temperature suppresses the kinetic pathway leading to α-carbon deprotonation and subsequent epimerization.
-
Hydrolysis: Dissolve 1.5 mmol of LiOH·H₂O in 5 mL of cold distilled water. Add this aqueous base dropwise to the THF solution over 10 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 to 2 hours. Monitor via HPLC.
-
Quenching (Validation): Once the starting material is consumed, immediately quench the reaction by adding 1M HCl dropwise until the pH reaches exactly 7.0 (verify with a calibrated pH meter). Causality: Over-acidification can prematurely cleave Boc protecting groups if present.
-
Isolation: Remove the THF under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) to remove benzyl alcohol. Lyophilize the aqueous layer to recover the deprotected product.
References
-
Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link]
-
The Aberrance of the 4S Diastereomer of 4-Hydroxyproline Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Use of Pd/sepiolite systems as hydrogenation catalysts. 11. Hydrogenolysis of N-blocked amino acids and dipeptide Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]
Application Note: H-Hyp-OBzl in the Synthesis of Bioactive Peptides and PROTACs
Executive Summary
The synthesis of complex bioactive peptides, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs) requires highly specific, orthogonally protected building blocks. H-Hyp-OBzl·HCl (trans-L-4-Hydroxyproline benzyl ester hydrochloride, CAS 62147-27-7) has emerged as a critical chiral intermediate in modern drug development[1]. By masking the C-terminus as a benzyl ester while leaving the secondary amine and side-chain hydroxyl available, this compound enables precise, directional solution-phase synthesis[2]. This application note provides mechanistic insights and self-validating protocols for utilizing this compound in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands.
Mechanistic Rationale: The Strategic Role of this compound
Orthogonal Protection in Solution-Phase Synthesis
While Solid-Phase Peptide Synthesis (SPPS) anchors the C-terminus to a resin, solution-phase synthesis requires temporary C-terminal masking to prevent unwanted polymerization. The benzyl (Bzl) ester of this compound provides perfect orthogonality to standard N-terminal protecting groups like Boc (tert-butyloxycarbonyl)[3].
-
Stability: The benzyl ester is highly stable under the basic conditions required for amide coupling (e.g., DIPEA/HATU) and the acidic conditions used for Boc removal (e.g., TFA/DCM).
-
Cleavage: It is cleanly and quantitatively removed via catalytic hydrogenolysis (H₂ over Pd/C) under neutral conditions, preserving delicate peptide bonds and acid/base-sensitive functional groups[3][4].
Biomimicry in Targeted Protein Degradation
In the rapidly expanding field of Targeted Protein Degradation (TPD), PROTACs hijack the ubiquitin-proteasome system to degrade disease-causing proteins[5]. The VHL E3 ligase is one of the most frequently recruited ligases for this purpose. The native substrate of VHL is Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α at Proline 564, converting it to a hydroxyproline (Hyp564) residue[6].
Hyp564 is the essential, central recognition motif for the VHL E3 ligase [3][7]. Consequently, this compound serves as the perfect biomimetic starting material to build the "Left-Hand Side" (LHS) of VHL-targeting PROTACs, ensuring the correct stereochemistry (trans-L) required for VHL binding[3][4].
Fig 1: Mechanism of HIF-1α degradation via VHL, highlighting the critical role of the Hyp residue.
Physicochemical Profiling and Stoichiometry
Successful coupling of this compound requires an understanding of its physical properties and the steric challenges it presents. Hydroxyproline is a secondary amine, which inherently suffers from slower coupling kinetics compared to primary amines.
Table 1: Physicochemical Properties of this compound·HCl
| Property | Specification | Operational Significance |
| Chemical Name | trans-L-4-Hydroxyproline benzyl ester HCl | Core chiral building block for VHL ligands[1] |
| CAS Number | 62147-27-7 | Unique identifier for procurement |
| Molecular Weight | 257.72 g/mol | Required for precise stoichiometric calculations |
| Appearance | White to off-white powder | Visual indicator of purity (>98% HPLC)[1] |
| Solubility | DMF, DMSO, MeOH, H₂O | Enables versatile solution-phase chemistry[2] |
Table 2: Reagent Stoichiometry for Hindered Amide Coupling
| Reagent | Equivalents | Function / Causality |
| Boc-Tle-OH | 1.0 eq | N-protected, sterically hindered building block (tert-leucine) |
| This compound·HCl | 1.0 eq | Nucleophile; C-terminus protected to prevent polymerization |
| HATU | 1.1 eq | Superior coupling agent; forms highly reactive HOAt active ester |
| DIPEA | 4.0 eq | Neutralizes HCl, activates HATU, and maintains basicity |
| DMF | 0.1 - 0.5 M | Polar aprotic solvent; fully solubilizes all reaction components |
Self-Validating Experimental Protocols
The following workflows detail the synthesis of the protected dipeptide Boc-Tle-Hyp-OBzl , a universal precursor for VHL-based PROTACs, followed by its C-terminal deprotection[3][8].
Fig 2: Solution-phase synthetic workflow from this compound·HCl to the VHL ligand precursor.
Protocol A: HATU-Mediated Amide Coupling
Objective: Synthesize Boc-Tle-Hyp-OBzl by coupling Boc-tert-leucine to this compound·HCl[3][4].
-
Preparation & Dissolution:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Boc-Tle-OH (4.63 g, 20.0 mmol) and this compound·HCl (5.15 g, 20.0 mmol) in anhydrous DMF (18 mL)[3][8].
-
Causality: DMF is utilized because its high dielectric constant solubilizes both the lipophilic Boc-amino acid and the polar hydrochloride salt. Nitrogen prevents oxidative side reactions.
-
-
Base Addition:
-
Add N,N-Diisopropylethylamine (DIPEA) (14.0 mL, 80.0 mmol) dropwise to the stirring mixture[3][4].
-
Causality: 4.0 equivalents of DIPEA are critical. One equivalent neutralizes the HCl salt of the hydroxyproline, liberating the secondary amine. The excess ensures the deprotonation of the carboxylic acid and maintains the basic environment required for HATU activation.
-
-
Activation:
-
Allow the mixture to stir for 5 minutes, then add HATU (8.36 g, 22.0 mmol) in one portion[3].
-
Causality: The 5-minute delay ensures the amine is fully liberated before the active ester is formed. HATU is chosen over EDC/HOBt because the coupling of a bulky tert-butyl side chain (Tle) to a secondary amine (Hyp) is sterically hindered. HATU forms an O-Atab active ester, which accelerates the reaction via a neighboring-group effect from the pyridine nitrogen.
-
-
Reaction:
-
Work-up (Self-Validation Step):
-
Quench the reaction by adding H₂O (150 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL)[3][8].
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Causality: Water quenches any unreacted active ester and removes the bulk of the DMF. The NaHCO₃ wash chemically validates the removal of any unreacted Boc-Tle-OH by converting it into a water-soluble sodium salt.
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Protocol B: Hydrogenolytic C-Terminal Deprotection
Objective: Cleave the benzyl ester to yield the free carboxylic acid (Boc-Tle-Hyp-OH) for subsequent coupling to the Right-Hand Side (RHS) of the PROTAC[4].
-
Setup:
-
Dissolve the crude Boc-Tle-Hyp-OBzl in absolute Ethanol (EtOH).
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the peptide) under a gentle stream of nitrogen.
-
Causality: Nitrogen purging is a critical safety step to prevent the dry Pd/C catalyst from igniting the ethanol vapors.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature for 18 hours[3].
-
Causality: The benzyl ester undergoes hydrogenolysis, releasing toluene and the free acid. The Boc group on the N-terminus is completely stable to these reductive conditions, demonstrating the power of orthogonal protection.
-
-
Filtration:
-
Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad thoroughly with excess EtOH.
-
Causality: Celite traps the pyrophoric, microscopic palladium particles that would otherwise pass through standard filter paper, ensuring a metal-free final product.
-
-
Concentration:
-
Evaporate the filtrate under reduced pressure to afford Boc-Tle-Hyp-OH as a highly pure intermediate ready for downstream PROTAC assembly[4].
-
References
-
[3],[4] Vu LP, Diehl CJ, Casement R, et al. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Journal of Medicinal Chemistry. 2023;66(18):12776-12811. URL: [Link]
-
[8] Hansen FK, et al. A story about difluoromethyl-1,3,4-oxadiazoles: Synthesis and biochemical evaluation of an enigmatic novel zinc binding group. Universität Bonn (Dissertation). 2024. URL: [Link]
-
[5] Small-molecule degron mimetics for targeted protein degradation. Essays in Biochemistry. 2025. URL: [Link]
-
[6] Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review. PMC / Heliyon. 2024. URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule degron mimetics for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
Application Notes & Protocols: A Step-by-Step Guide to Utilizing H-Hyp-Obzl in Automated Peptide Synthesis
Abstract
4-Hydroxyproline (Hyp) is a critical non-canonical amino acid integral to the structure and function of many biologically active peptides, notably collagen.[1] Its incorporation into synthetic peptides allows for the exploration of novel structures with enhanced stability and unique conformational properties. This guide provides a comprehensive, step-by-step protocol for the efficient incorporation of (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid (H-Hyp-Obzl), most commonly used in its Fmoc-protected form, Fmoc-Hyp(Bzl)-OH, within an automated solid-phase peptide synthesizer (SPPS). We will delve into the underlying chemistry, experimental choices, potential challenges, and post-synthesis processing required to successfully utilize this versatile building block.
Introduction to Fmoc-Hyp(Bzl)-OH: A Strategic Overview
The successful synthesis of complex peptides hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others.[2] Fmoc-Hyp(Bzl)-OH (CAS No: 174800-02-3) is a cornerstone of this approach for introducing hydroxyproline.[3][4][5][6]
-
The Fmoc Group: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine. It is stable to acidic conditions but is readily cleaved by a dilute solution of a secondary amine, typically piperidine in DMF, which is the standard deprotection step in the Fmoc/tBu SPPS strategy.[7]
-
The Benzyl (Bzl) Group: The side-chain hydroxyl group of hydroxyproline is protected as a benzyl ether. The Bzl group is stable to the mildly basic conditions used for Fmoc removal and the moderately acidic conditions of standard cleavage cocktails (e.g., TFA).[2][7] Its removal requires a distinct chemical step, typically catalytic hydrogenation, ensuring full orthogonality.[8][9]
This dual-protection scheme allows for the seamless integration of Hyp into a growing peptide chain on a solid support, with side-chain deprotection deferred until after the main peptide chain is assembled and cleaved from the resin.
Caption: Key functional components of the Fmoc-Hyp(Bzl)-OH amino acid.
Pre-Synthesis: Preparation and Quality Control
Meticulous preparation is paramount for a successful synthesis. The quality of reagents and precision in their preparation directly impact coupling efficiency and the purity of the final peptide.
Reagent and Material Checklist
| Reagent/Material | Grade/Purity | Supplier Example | Purpose |
| Fmoc-Hyp(Bzl)-OH | >98% HPLC[5] | MilliporeSigma, Acmec | Amino acid building block |
| Resin | 100-200 mesh | AAPPTec, Novabiochem | Solid support (e.g., Rink Amide, Wang) |
| DMF | Peptide Synthesis Grade | Fisher Scientific | Primary solvent |
| DCM | Anhydrous | VWR | Solvent for washing and swelling |
| Piperidine | >99% | Acros Organics | Fmoc deprotection |
| Coupling Reagent (e.g., HATU) | >98% | Chem-Impex, Bachem | Carboxyl group activation |
| Base (e.g., DIPEA) | >99.5% | Alfa Aesar | Activation and neutralization |
| TFA | >99% | Halocarbon | Cleavage from resin |
| Scavengers (TIS, H₂O, DODT) | Reagent Grade | TCI America | Cation scavenging during cleavage |
| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals | Catalyst for Benzyl group removal |
| Hydrogen Source | H₂ gas or Formic Acid | Airgas, Sigma-Aldrich | Reductant for hydrogenolysis |
Handling and Dissolving Fmoc-Hyp(Bzl)-OH
-
Storage: Store Fmoc-Hyp(Bzl)-OH at 2-8°C in a desiccated environment to prevent degradation.[5]
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount in a clean, dry container.
-
Dissolution: Dissolve the amino acid in high-purity DMF to the desired concentration (typically 0.2 to 0.5 M). Gentle vortexing or sonication can aid dissolution. Ensure the solution is clear before placing it on the synthesizer.
Core Synthesis Protocol: Automated Incorporation
The following protocol details a single coupling cycle for Fmoc-Hyp(Bzl)-OH using a standard automated peptide synthesizer. The process is iterative for each amino acid in the sequence.
Caption: Standard Fmoc-SPPS cycle for incorporating an amino acid.
Step-by-Step Synthesizer Workflow
-
Resin Swelling: Begin by swelling the resin in DMF for at least 30 minutes to ensure all reactive sites are accessible.
-
Fmoc Deprotection:
-
Action: Treat the resin-bound peptide with a solution of 20% piperidine in DMF.
-
Duration: Typically 1 x 3 minutes followed by 1 x 7 minutes.
-
Mechanism: The secondary amine acts as a base to cleave the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free α-amine and dibenzofulvene, which is subsequently scavenged by piperidine.[7]
-
-
Washing:
-
Action: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine and dibenzofulvene. Inadequate washing can neutralize the subsequent activation reagents.
-
-
Coupling (Activation & Delivery):
-
Action: In a separate vessel, pre-activate the Fmoc-Hyp(Bzl)-OH. A solution of the amino acid (4-5 eq.), a coupling reagent like HATU (3.9 eq.), and a base like DIPEA (8-10 eq.) in DMF is prepared and allowed to react for several minutes. This mixture is then delivered to the reaction vessel containing the resin.
-
Duration: 45-90 minutes. Coupling of proline and its derivatives can be slower due to steric hindrance from the cyclic side chain.[10][11]
-
Mechanism: HATU, an aminium salt, reacts with the carboxylate of the amino acid (formed by DIPEA) to generate a highly reactive OAt-ester intermediate. This activated ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the peptide bond.[12][13][14]
-
-
Final Wash:
-
Action: Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Challenge: The standard Kaiser test, which detects primary amines with ninhydrin, will yield a false negative for the secondary amine of proline.[15]
-
Solution: Use an alternative test, such as the isatin test, which produces a characteristic blue color in the presence of an N-terminal proline, to confirm coupling completion.[15] If the coupling is incomplete, a second coupling (double coupling) should be performed.
-
Post-Synthesis: Cleavage and Benzyl Group Removal
Once the full peptide sequence is assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed. For peptides containing Hyp(Bzl), this is a two-stage process.
Stage 1: TFA-Mediated Cleavage from Resin
This step removes the peptide from the resin and cleaves most common acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). The Bzl group on Hyp remains intact.[2]
Protocol:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard mixture is Reagent K : TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5). The scavengers are critical for quenching reactive carbocations generated during deprotection, which could otherwise modify sensitive residues like Trp or Met.[16]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with gentle agitation for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide, which now contains the Bzl-protected Hyp residue, under vacuum.
Stage 2: Benzyl (Bzl) Group Deprotection via Catalytic Hydrogenolysis
This is the key step to liberate the free hydroxyl group of hydroxyproline. Catalytic transfer hydrogenation is a mild and efficient method.[9][17]
Protocol:
-
Dissolve the crude, Bzl-protected peptide in a suitable solvent. A mixture of acetic acid and methanol or aqueous acetic acid is often effective.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).
-
As a hydrogen source, add formic acid (10-20 equivalents) or carefully introduce hydrogen gas (H₂) via a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by RP-HPLC and Mass Spectrometry, looking for the mass shift corresponding to the loss of the benzyl group (90.05 Da). The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.
-
Lyophilize the filtrate to obtain the final crude peptide.
Caption: Post-synthesis workflow for peptides containing Hyp(Bzl).
Analysis and Purification
The final crude peptide should be analyzed for purity and identity before purification.
-
Reverse-Phase HPLC (RP-HPLC): This is the standard method for assessing the purity of the crude product and for purifying the target peptide away from deletion sequences or other impurities.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm that the observed molecular weight matches the theoretical mass of the desired peptide, confirming both the successful incorporation of Hyp and the complete removal of the Bzl group.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance of proline derivative; poor resin swelling; insufficient activation time. | Perform a double coupling. Switch to a more potent coupling reagent like PyAOP for very difficult sequences.[11][13] Ensure adequate resin swelling and use fresh, high-quality reagents. |
| Diketopiperazine (DKP) Formation | If Hyp is the second amino acid in the sequence, intramolecular cyclization can occur after Fmoc removal, cleaving the dipeptide from the resin.[15] | Use a sterically hindered resin like 2-chlorotrityl chloride resin, which obstructs the cyclization. Alternatively, couple a pre-formed dipeptide (Fmoc-Xaa-Hyp(Bzl)-OH) to the resin. |
| Incomplete Bzl Removal | Catalyst poisoning (e.g., by sulfur-containing residues); insufficient reaction time; poor peptide solubility. | Increase catalyst loading or reaction time. Use a different solvent system to improve solubility. If the peptide contains Cys or Met, Bzl deprotection by strong acids like HF may be a necessary, albeit harsher, alternative.[2][8] |
References
- Ynamide Coupling Reagents: Origin and Advances. (2024). Accounts of Chemical Research.
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
-
Rainier, J. D., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Retrieved from [Link]
- Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). (2025).
-
Acmec Biochemical. (n.d.). 174800-02-3[Fmoc-Hyp(Bzl)-OH 98%]. Retrieved from [Link]
-
Peptides. (n.d.). Fmoc-Hyp(Bzl)-OH [174800-02-3]. Retrieved from [Link]
-
Moore, G. J., & Kwok, Y. C. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. PubMed. Retrieved from [Link]
- Amino Acid-Protecting Groups. (2019).
- Synthesis of fully protected, SPPS compatible monomers of: (A) azido‐,.... (n.d.).
-
Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Hydroxyproline-derived biomimetic and biodegradable polymers. (2021).
- Peptide Synthesis via Fragment Condens
- Peptide Resin Loading Protocols. (n.d.).
- The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a compar
- Overview of Custom Peptide Synthesis. (n.d.).
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 174800-02-3: Fmoc-Hyp(Bzl)-OH | CymitQuimica [cymitquimica.com]
- 5. 174800-02-3[Fmoc-Hyp(Bzl)-OH 98%]- Jizhi Biochemical [acmec.com.cn]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Overview of Custom Peptide Synthesis [peptide2.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing H-Hyp-OBzl·HCl in the Development of Advanced Biomaterials and Collagen Mimetics
Executive Summary & Mechanistic Rationale
The development of next-generation biomaterials—ranging from tissue-engineered scaffolds to targeted drug delivery vehicles—relies heavily on the structural mimicry of natural extracellular matrices. trans-L-4-Hydroxyproline benzyl ester hydrochloride (H-Hyp-OBzl·HCl, CAS: 62147-27-7) serves as a cornerstone building block in the synthesis of Collagen Mimetic Peptides (CMPs) and polyproline-based supramolecular architectures [3].
The strategic choice of this compound over other protected amino acids is driven by strict mechanistic causality:
-
Orthogonal Protection Strategy: The benzyl (Bzl) ester robustly protects the C-terminus during N-terminal chain elongation. Unlike methyl or ethyl esters, the benzyl group can be selectively cleaved via catalytic hydrogenolysis under neutral conditions, preserving acid-labile protecting groups (e.g., Boc) and preventing base-catalyzed racemization.
-
Stereoelectronic Pre-organization: The unmodified C4-hydroxyl group of the (2S, 4R) stereoisomer exerts a strong gauche effect. This electron-withdrawing property forces the pyrrolidine ring into a Cγ-exo pucker, which pre-organizes the peptide backbone into the exact phi (
) and psi ( ) dihedral angles required to stabilize the Polyproline II (PPII) helix[1]. -
Hydrogen Bonding Network: The free hydroxyl group acts as a critical node for a water-mediated hydrogen bond network, which is the primary thermodynamic driver for the assembly of the collagen triple helix.
Biomaterial Synthesis Workflow
The transition from a monomeric building block to a functional supramolecular biomaterial requires a sequence-controlled assembly process. The workflow below illustrates the integration of this compound into complex metallo-peptide nanoparticles and hydrogels[2].
Workflow from this compound·HCl to supramolecular biomaterial assembly.
Quantitative Analysis of Helix Stability
To understand the necessity of the natural Hyp residue provided by this compound, we must examine the thermodynamic stability of various CMPs. Modifications to the backbone or stereochemistry drastically alter the melting temperature (
Table 1: Thermodynamic Stability of Collagen Mimetic Peptides (CMPs)
| Peptide Sequence / Modification | Structural Feature | Melting Temperature ( | Helix Formation |
| Ac-(Gly-Pro-Hyp)₈-Gly-Gly-Tyr-NH₂ | Natural Hyp Residues (Control) | 50.0 | Yes (Stable PPII) |
| H-(Pro-Pro-Gly)₁₀-OH | Natural Amide Backbone | 31.6 | Yes (Triple Helix) |
| Gly-Ψ[(E)CH=C]-L-Pro-Hyp | Alkenyl Guest Triplet | 28.3 | Yes (Weakened) |
| Pro-Pro alkenyl isostere | Backbone H-bond removed | -22.0 | Minimal |
| Gly-Ψ[(E)CH=C]-D-Pro-Hyp | D-Pro Stereoisomer | N/A (Linear decrease) | No |
Data Interpretation: The substitution of the amide bond with an alkenyl isostere (removing the hydrogen bond donor/acceptor) drops the
Experimental Protocols
The following protocols represent a self-validating system for the synthesis and assembly of Hyp-rich biomaterials. Each step includes specific validation checkpoints to ensure structural integrity.
Protocol 1: Solution-Phase Synthesis of Boc-Pro-Hyp-OBzl Dipeptide
Causality: Solution-phase synthesis of the Pro-Hyp block is highly efficient for scale-up. EDC/HOBt coupling is utilized to suppress racemization of the activated proline derivative.
Step-by-Step Methodology:
-
Neutralization: Dissolve this compound·HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) dropwise at 0 °C to liberate the free amine.
-
Activation: In a separate flask, dissolve Boc-Pro-OH (1.1 eq) in DCM. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Transfer the activated Boc-Pro-OH solution to the this compound solution. Stir under an inert atmosphere (N₂) for 12 hours, allowing the reaction to warm to room temperature.
-
Validation (Self-Validating Step): Perform Thin-Layer Chromatography (TLC). A negative Ninhydrin stain confirms the complete consumption of the primary/secondary amine of this compound.
-
Workup: Wash the organic layer successively with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Catalytic Hydrogenolysis & SPPS Integration
Causality: The benzyl ester must be cleaved to expose the C-terminus for subsequent Solid-Phase Peptide Synthesis (SPPS) without disturbing the acid-labile Boc group.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified Boc-Pro-Hyp-OBzl in Methanol (MeOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a blanket of Argon to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously for 4 hours at room temperature.
-
Validation (Self-Validating Step): Analyze the crude product via ¹H NMR. The complete disappearance of the aromatic multiplet (7.3–7.4 ppm) and the benzylic CH₂ singlet (~5.1 ppm) confirms successful deprotection.
-
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield Boc-Pro-Hyp-OH, ready for Fmoc/Boc-based SPPS on Rink Amide MBHA resin [2].
Protocol 3: Supramolecular Assembly of Metallo-Peptide Nanoparticles
Causality: Polyproline helices synthesized from Hyp building blocks can undergo divergent supramolecular assembly when coordinated with transition metals, creating nanoparticles ideal for drug delivery [4].
Step-by-Step Methodology:
-
Peptide Solubilization: Dissolve the purified Hyp-rich polyproline peptide in a buffered aqueous solution (pH 7.4) at a concentration of 1 mg/mL.
-
Incubation: Allow the solution to rest for 14 days at room temperature. Causality: This extended timeframe is required to ensure the slow conformational conversion from Polyproline I (all-cis amide bonds) to the thermodynamically stable Polyproline II (all-trans amide bonds) [2].
-
Metal Coordination: Introduce a metal precursor (e.g., ZnCl₂ or CuCl₂) at a 1:1 molar ratio to the peptide. Stir gently for 24 hours to induce nanoparticle assembly.
-
Validation (Self-Validating Step): Perform Circular Dichroism (CD) spectroscopy. A successful PPII helix assembly is confirmed by a characteristic strong negative ellipticity minimum at ~200 nm and a weak positive maximum at ~225 nm [1].
Biological Integration & Signal Transduction
Beyond mechanical support, biomaterials synthesized from this compound actively interface with cellular signaling pathways. CMPs mimic the native collagen architecture, allowing them to bind directly to cell surface integrins. This interaction triggers focal adhesion kinase (FAK) pathways, promoting cellular proliferation and accelerating tissue regeneration.
Integrin-mediated signal transduction pathway activated by Hyp-rich collagen mimetic peptides.
References
- I. Collagen-like polypeptides. II. Helix-turn-helix peptides and turn mimetics.
- Sequence-Controlled Divergent Supramolecular Assembly of Polyproline Helices into Metallo-Peptide Nanoparticles.
- trans-L-4-Hydroxyproline benzyl ester hydrochloride.
- Cas No.62147-27-7 this compound HCL - Pharmaceutical Intermediates Supplier.
Application Note: Analytical Strategies for Monitoring H-Hyp-Obzl Synthesis and Purity
Introduction & Scope
H-Hyp-Obzl (L-Hydroxyproline benzyl ester, typically isolated as the hydrochloride or tosylate salt) is a critical intermediate in the synthesis of collagen-mimetic peptides and pharmaceutical peptidomimetics. Unlike standard amino acids, the presence of the secondary hydroxyl group on the pyrrolidine ring and the benzyl ester protection introduces specific analytical challenges and advantages.
This guide details the protocols for monitoring the esterification of L-Hydroxyproline (Hyp) to this compound, focusing on the critical distinction between the starting material (UV-inactive, highly polar) and the product (UV-active, moderately hydrophobic).
Core Chemical Context
-
Target Molecule: this compound (CAS: 76495-72-6 for HCl salt).
-
Reaction: Acid-catalyzed esterification of L-Hydroxyproline with Benzyl Alcohol.
-
Critical Quality Attributes (CQAs):
-
Purity: >98% (HPLC).
-
Residual Solvents: Benzyl Alcohol content.[1]
-
Identity: Confirmation of ester (Obzl) vs. ether (Bzl) formation.
-
Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Gold Standard for Quantitative Monitoring
Unlike free Hydroxyproline, which requires derivatization (e.g., PITC) or detection at 210 nm for analysis, This compound possesses a strong chromophore in the benzyl ester group. This allows for robust detection at 254 nm , significantly reducing baseline noise compared to low-UV methods.
Protocol Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides necessary hydrophobic retention to separate the ester from the free acid. |
| Mobile Phase A | 0.1% TFA in Water | TFA suppresses silanol activity and ensures the secondary amine remains protonated ( |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic modifier for peptide intermediates. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Detection | UV 254 nm (Primary), 210 nm (Secondary) | 254 nm is specific to the benzyl ring; 210 nm detects peptide bonds/carbonyls but has higher solvent noise. |
| Gradient | 5% B to 60% B over 20 min | H-Hyp-OH elutes near void (polar). This compound elutes mid-gradient. Benzyl Alcohol elutes late (hydrophobic). |
Step-by-Step Execution:
-
Sample Prep: Dissolve 5 mg of crude reaction mixture in 1 mL of 50:50 Water:ACN.
-
Blank Run: Inject Mobile Phase B to identify ghost peaks (especially Benzyl Alcohol carryover).
-
Injection: Inject 10 µL of sample.
-
Integration: Integrate the product peak (typically ~8-12 min) and the Benzyl Alcohol peak (typically ~15-18 min).
Method B: Thin Layer Chromatography (TLC)
Rapid In-Process Control (IPC)
TLC is the most efficient method for determining reaction completion (disappearance of starting material).
TLC System:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).
-
Visualization:
-
UV (254 nm): The Product (this compound) and Benzyl Alcohol will glow dark purple/black. The Starting Material (H-Hyp-OH) is invisible .
-
Ninhydrin Stain: Heat the plate. The Product and Starting Material (both secondary amines) will turn yellow/brown (distinct from the purple of primary amines).
-
Interpretation:
-
Rf ~ 0.1: H-Hyp-OH (Starting Material) - Yellow with Ninhydrin, UV inactive.
-
Rf ~ 0.5: this compound (Product) - Yellow with Ninhydrin, UV active.
-
Rf ~ 0.8: Benzyl Alcohol (Reagent) - UV active, Ninhydrin inactive.
Workflow Visualization
The following diagram illustrates the logical flow for monitoring the synthesis and purification of this compound.
Figure 1: Decision logic for the synthesis and purification of this compound, integrating TLC and HPLC checkpoints.
Troubleshooting & Common Pitfalls
The "Ghost" Peak (Benzyl Alcohol)
Benzyl alcohol has a high UV extinction coefficient at 254 nm. Even trace amounts (1-2%) can appear as a massive peak in HPLC, misleading the chemist about purity.
-
Solution: Use a response factor correction or rely on NMR for precise solvent quantification.
-
Removal: Benzyl alcohol is high boiling. Wash the crude solid extensively with Diethyl Ether or tert-Butyl Methyl Ether (MTBE), in which this compound·HCl is insoluble but Benzyl alcohol is soluble.
Racemization
While Proline/Hydroxyproline derivatives are relatively resistant to racemization compared to Phenylalanine, prolonged heating in strong acid can cause partial inversion at the alpha-carbon.
-
Detection: Use a Chiral HPLC column (e.g., Chiralpak IA) or measure Optical Rotation (
). -
Standard:
(c=2, EtOH) [1].[2]
Diketopiperazine (DKP) Formation
If the this compound free base is generated (e.g., during neutralization) and left in solution, two molecules can cyclize to form a DKP.
-
Prevention: Always maintain the product as the Hydrochloride (HCl) or Tosylate (p-TSA) salt until the moment of coupling.
References
-
Sigma-Aldrich.[2][3][4] Boc-Hyp(Bzl)-OH Product Specification. Retrieved from (Note: Optical rotation values for Hyp derivatives are structurally analogous).
-
PubChem.[2][5][6] O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride. National Library of Medicine. Retrieved from .
-
Chem-Impex. trans-L-4-Hydroxyproline benzyl ester hydrochloride. Retrieved from .
-
Green, G. D., & Reagan, K. (1992).[7] Determination of hydroxyproline by high pressure liquid chromatography. Analytical Biochemistry, 201(2), 265-269.[7] (Foundation for Hyp HPLC analysis).[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Hyp(Bzl)-OH = 95.0 HPLC 54631-81-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride | C12H16ClNO3 | CID 21896768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2015033636A1 - Method for analysis for 3-hydroxyproline, method for examining collagen, and novel δ1-pyrroline-2-carboxylic acid reductase for use therein - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing H-Hyp-Obzl Coupling Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of O-Benzyl-L-hydroxyproline (H-Hyp-Obzl). This resource offers in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the synthesis of peptides containing this valuable building block. Our aim is to equip you with the scientific rationale and practical protocols necessary to achieve high-yield, high-purity couplings.
Introduction: The Unique Challenges of this compound
O-Benzyl-L-hydroxyproline is a critical component in the synthesis of complex peptides and peptidomimetics, prized for its ability to induce specific secondary structures.[1] However, its unique structure, featuring a secondary amine within a pyrrolidine ring and a bulky benzyl protecting group, presents distinct challenges during amide bond formation. These can range from steric hindrance and incomplete reactions to a heightened risk of racemization. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses the most common issues encountered during this compound coupling reactions, providing potential causes and actionable solutions.
Issue 1: Low or No Coupling Yield
A low or non-existent yield of the desired peptide is one of the most frequent frustrations in peptide synthesis.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Activation of the Carboxylic Acid | Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1-1.5 equivalents). Pre-activation of the carboxylic acid for 5-15 minutes before adding this compound can improve efficiency.[2][3] | The formation of a highly reactive intermediate is crucial for the nucleophilic attack by the secondary amine of this compound. Inefficient activation leads to a slow or stalled reaction. |
| Steric Hindrance | The bulky benzyl group and the rigid pyrrolidine ring of this compound can impede the approach of the activated carboxylic acid.[4] To overcome this, consider a "double coupling" strategy where the coupling step is repeated with fresh reagents after the initial reaction.[5] Alternatively, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, though this should be done cautiously to avoid side reactions.[4][5] | Repeating the coupling step increases the probability of the reaction going to completion. Elevated temperatures can increase molecular motion and provide the energy to overcome the steric barrier. |
| Peptide Aggregation on Solid Support | For solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain can physically block the reaction site.[4][6] To mitigate this, switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture such as DMF/DMSO.[6][7] Incorporating pseudoproline dipeptides in the sequence can also disrupt secondary structure formation and reduce aggregation.[6][8] | Solvents with better solvating properties can disrupt the intermolecular hydrogen bonds that lead to aggregation, making the N-terminus more accessible. Pseudoprolines introduce a "kink" in the peptide backbone, hindering self-assembly.[6][8] |
| Suboptimal Coupling Reagent | Less reactive coupling reagents may not be sufficient to drive the reaction to completion with a sterically hindered amino acid like this compound.[4] Consider using more potent onium salt-based reagents like HATU, HCTU, or PyAOP, which are known for their high efficiency in difficult couplings.[9][10][11] | Onium salt reagents form highly reactive activated esters (e.g., OAt esters with HATU) that can overcome the lower nucleophilicity of the secondary amine in this compound more effectively than carbodiimide-based methods alone.[11] |
Experimental Protocol: Standard Double Coupling for a Difficult this compound Addition (SPPS)
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).
-
First Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated Fmoc-amino acid, HCTU, and DIPEA.
-
Agitate for another 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.[4]
-
If the Kaiser test is negative, wash the resin thoroughly with DMF to remove excess reagents and byproducts. If positive, a third coupling may be considered.
-
Issue 2: Significant Racemization of the Hydroxyproline Residue
The presence of the D-enantiomer of hydroxyproline can have profound, often detrimental, effects on the final peptide's structure and biological activity.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Use of HOBt with Carbodiimides in DMF | The combination of a carbodiimide (like DIC or DCC) and 1-hydroxybenzotriazole (HOBt) in DMF is known to cause significant racemization of hydroxyproline.[9][12] Avoid this combination. Instead, consider using a carbodiimide in a less polar solvent like dichloromethane (DCM) without HOBt, or switch to an onium salt-based coupling reagent.[12] | The mechanism is thought to involve the formation of a cyclic carbinol-amine derivative, and HOBt acts as a catalyst in this process, particularly in polar aprotic solvents like DMF.[12] |
| Elevated Temperature | Higher reaction temperatures, while potentially improving coupling efficiency, can also increase the rate of racemization.[4] | Racemization is a thermodynamically driven process, and providing excess thermal energy can lower the activation barrier for epimerization. |
| Prolonged Reaction Times | Extended exposure to activation conditions can increase the likelihood of racemization. | The longer the activated species is present before reacting with the amine, the greater the opportunity for side reactions like racemization to occur. |
Diagram: Decision-Making Workflow for Minimizing Racemization
Caption: Workflow for troubleshooting racemization in this compound coupling.
Issue 3: Presence of Side-Product Impurities
The appearance of unexpected peaks in your analytical chromatography (e.g., HPLC, LC-MS) indicates the formation of side products.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Diketopiperazine (DKP) Formation | This is particularly prevalent when hydroxyproline is at or near the C-terminus of the peptide, especially in Fmoc-based SPPS.[1][6] Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can suppress DKP formation.[13] Alternatively, coupling the first two amino acids as a pre-formed dipeptide can bypass this issue. | DKP formation is an intramolecular cyclization of the N-terminal amine of the second amino acid with the ester linkage of the first amino acid to the resin. The steric bulk of 2-chlorotrityl resin disfavors this cyclization. |
| N-acylurea Formation | This occurs when using carbodiimide coupling reagents (DCC, DIC) where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[14] The use of an additive like HOBt or, more effectively, OxymaPure can trap the O-acylisourea to form a more stable active ester, preventing this rearrangement.[2][14] Performing the reaction at lower temperatures (0-25°C) also disfavors this side reaction.[2][14] | Additives like HOBt and OxymaPure are more nucleophilic than the amine of the growing peptide and rapidly convert the unstable O-acylisourea into a less reactive but still efficient acylating agent.[14] |
| Guanidinylation of the N-terminus | When using an excess of uronium/aminium-type coupling reagents (e.g., HBTU, HATU), the reagent can react directly with the free N-terminal amine, capping the peptide chain.[15] Ensure that the carboxylic acid is pre-activated with a stoichiometric amount of the coupling reagent before adding it to the amine component. | Pre-activation ensures that the coupling reagent is consumed in activating the carboxylic acid, minimizing its availability to react with the free amine of the peptide chain. |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for this compound?
There is no single "best" reagent, as the optimal choice depends on the specific sequence and synthesis method (solid-phase vs. solution-phase). However, for difficult couplings involving sterically hindered amino acids like this compound, onium salt reagents such as HATU, HCTU, and PyAOP are generally recommended due to their high reactivity and lower propensity for racemization compared to carbodiimide/HOBt systems.[9][10][11] For routine couplings where racemization is a concern, using a carbodiimide like DIC with OxymaPure is a cost-effective and efficient alternative.[9][11]
Q2: How does the choice of solvent affect the coupling reaction?
The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.
-
Dimethylformamide (DMF): A common solvent for peptide synthesis due to its excellent solvating properties.[7] However, as noted, it can promote racemization of hydroxyproline when used with carbodiimides and HOBt.[12]
-
Dichloromethane (DCM): A less polar solvent that can suppress racemization when used with carbodiimides.[12] However, its ability to solvate growing peptide chains in SPPS is limited, which can lead to aggregation.[11]
-
N-Methylpyrrolidone (NMP): A highly polar aprotic solvent with strong solvating capabilities, often used to disrupt peptide aggregation in "difficult" sequences.[6]
The choice of solvent can significantly impact hydrogen bonding and the solvation of reactants and intermediates, which in turn affects reaction rates and the prevalence of side reactions.[16][17][18][19][20]
Q3: Is it necessary to protect the hydroxyl group of hydroxyproline?
While coupling is possible with an unprotected hydroxyl group, it is generally recommended to use a protecting group like the benzyl (Bzl) ether. The unprotected hydroxyl group can potentially be acylated as a side reaction, although this is less favorable than acylation of the N-terminal amine. More importantly, the protecting group can influence the conformation of the proline ring and may be necessary for subsequent chemical modifications.[21] The benzyl group is stable under standard peptide coupling conditions and can be removed by hydrogenolysis.[2]
Q4: How can I monitor the completion of the coupling reaction?
In solid-phase peptide synthesis, the most common method is the qualitative Kaiser (ninhydrin) test .[4] This test detects the presence of free primary amines. A positive result (blue or purple beads) indicates an incomplete reaction, suggesting that a recoupling step is necessary. For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting materials and the appearance of the product.[22]
References
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Coupling Reagents. AAPPTEC. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]
-
Novabiochem® Coupling reagents. Merck. [Link]
-
Biosynthesis and racemization of proline and hydroxyprolines. ResearchGate. [Link]
-
Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Dissecting Solvent Effects on Hydrogen Bonding. PMC. [Link]
-
Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie. [Link]
-
The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase. MDPI. [Link]
-
The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. [Link]
-
In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. ResearchGate. [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 14. peptidechemistry.org [peptidechemistry.org]
- 15. people.uniurb.it [people.uniurb.it]
- 16. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 19. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation [mdpi.com]
- 20. orientjchem.org [orientjchem.org]
- 21. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Peptide Synthesis & Purification
Topic: Incomplete Benzyl (Bzl) Deprotection of Hyp-Containing Peptides
Diagnostic & Root Cause Analysis
User Question: I synthesized a collagen-mimetic peptide containing Hydroxyproline (Hyp) using Boc chemistry. After HF cleavage, my Mass Spec shows a major peak at +90 Da higher than expected. Is this incomplete deprotection?
Technical Analysis:
Yes, a mass shift of +90.05 Da is the definitive signature of a retained benzyl (Bzl) group (
-
Steric Hindrance: The secondary hydroxyl group on the pyrrolidine ring is sterically crowded, restricting the approach of the fluoride ion or scavenger.
-
Ether Stability: The Bzl-ether bond on Hyp is electronically more stable than the Bzl-ester bonds used for Asp/Glu protection.
If you observe this shift, you are likely encountering incomplete acidolysis or benzyl cation re-attachment (alkylation).
Mechanism of Failure (Visualized)
The following diagram illustrates the competition between successful deprotection (Scavenging) and the failure modes (Re-attachment/Incomplete Cleavage) during standard HF acidolysis.
Caption: Figure 1. Competition between scavenger capture and peptide alkylation during benzyl deprotection. High HF promotes SN1 (red path risk); Low HF promotes SN2 (green path safety).
The Solution: "Low-High" HF Cleavage Protocol
User Question: Standard HF cleavage (90% HF, 10% Anisole) isn't working. How do I remove these stubborn Bzl groups without destroying my peptide?
Protocol Recommendation: You must switch to the Tam "Low-High" HF Procedure . This method, developed by Tam, Heath, and Merrifield, utilizes a two-stage mechanism.[1]
-
Stage 1 (Low HF): Uses a high concentration of Dimethyl Sulfide (DMS) to force an
reaction mechanism. This cleaves Bzl groups without generating free carbocations, preventing re-attachment. -
Stage 2 (High HF): Removes any remaining stubborn groups (like Arg(Tos)).
Step-by-Step Protocol
| Step | Parameter | Condition / Action |
| 1. Preparation | Drying | Dry peptide-resin over |
| 2. Low HF Cocktail | Composition | HF : DMS : p-Cresol (25 : 65 : 10 v/v) |
| Temperature | 0°C (Ice bath). Do NOT let this warm up. | |
| Time | 2 - 4 Hours .[3] (Hyp(Bzl) requires the longer 4h duration). | |
| Note | If Met is present, the DMS also reduces Met(O) back to Met. | |
| 3. Evaporation | Action | Evaporate HF and DMS under high vacuum at 0°C. Do not use heat. |
| 4. Wash | Solvent | Wash resin with EtOAc or Ether to remove DMS/cresol byproducts. |
| 5. High HF Cocktail | Composition | HF : p-Cresol (90 : 10 v/v) |
| Temperature | 0°C for 45-60 minutes. | |
| 6. Workup | Precipitation | Precipitate in cold Diethyl Ether as per standard protocol. |
Why this works: The "Low HF" conditions (high DMS concentration) change the acidity function (
Alternative: TFMSA Cleavage (No HF Line Required)
User Question: Our facility does not have an HF apparatus. Can I use TFMSA (Trifluoromethanesulfonic acid) to remove Hyp(Bzl)?
Technical Guide: Yes, TFMSA is a viable alternative strong acid. However, TFMSA is a liquid superacid and does not "distill" away like HF; it must be precipitated out.
TFMSA Low-High Protocol:
-
Low Acid Step (Removal of Bzl):
-
High Acid Step (Final Cleavage):
-
Action: Do not filter. Add TFMSA to bring the total concentration to ~20-30% (add slowly to manage exotherm).
-
Reaction: Stir for 90 minutes at room temperature.
-
Precipitation: Pour the entire mixture into a large volume of cold ether to precipitate the peptide.
-
Warning: TFMSA cannot cleave Arg(Tos) efficiently. If your peptide contains Arg(Tos), you must use HF or switch to Arg(Mts) for TFMSA compatibility.
Troubleshooting Workflow
User Question: I've tried the Low-High method and still see +90 Da. What now?
Follow this decision tree to isolate the variable.
Caption: Figure 2. Troubleshooting logic for persistent mass adducts in Hyp peptides.
Frequently Asked Questions (FAQ)
Q: Can I use Anisole as a scavenger for Hyp(Bzl)? A: It is not recommended . Anisole is a good scavenger, but in the presence of Hyp(Bzl), the resulting benzyl cation can alkylate the anisole itself, and this "anisylated benzyl" adduct can sometimes attach to the peptide (+106 Da). p-Cresol is preferred because its alkylated product is sterically hindered and less likely to react with the peptide.
Q: Why not just use Fmoc chemistry with Hyp(tBu)? A: That is the modern standard. Hyp(tBu) is acid-labile and cleaves easily with TFA. However, for specific applications (e.g., thioester synthesis, specific aggregation issues, or legacy protocols), Boc/Bzl is still required. If you are not constrained to Boc, switching to Fmoc-Hyp(tBu)-OH is the ultimate solution to this problem.
Q: Does temperature affect the Bzl cleavage? A: Yes. While raising the temperature increases cleavage rates, it drastically increases the rate of side reactions (alkylation). Never exceed 0°C during the "Low HF" phase.
References
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[5]
deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. -
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol 289. Academic Press.
-
Sigma-Aldrich. (2025). Boc Resin Cleavage Protocol: Low-High HF Procedure.[1][2] Technical Bulletin.
Sources
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
H-Hyp-Obzl stability and proper storage conditions
Technical Support Center: H-Hyp-Obzl (Hydroxyproline Benzyl Ester)
Executive Summary
This compound·HCl (L-4-Hydroxyproline benzyl ester hydrochloride) is a critical building block in peptide synthesis, particularly for collagen-mimetic peptides and pharmaceutical intermediates.[1] While the benzyl ester provides robust protection for the C-terminal carboxyl group against acidic conditions (e.g., TFA), the compound is inherently vulnerable to moisture-induced hydrolysis and base-catalyzed cyclization .
This guide replaces generic advice with a mechanistic approach to preservation, ensuring your reagents remain synthesis-grade (>98% purity).
Core Storage Directives (The "Must-Dos")
The hydrochloride salt form ([2][3][4]·HCl) significantly improves stability compared to the free base, but it renders the compound hygroscopic . Improper storage leads to a "sticky" solid and ester hydrolysis.
Storage Condition Matrix
| Parameter | Specification | Scientific Rationale |
| Long-Term Temp | -20°C (Standard) | Arrhenius kinetics: Reduces the rate of spontaneous ester hydrolysis. |
| Short-Term Temp | 2°C to 8°C | Acceptable for active use (1-2 weeks). Prevents thermal stress from repeated freeze-thaw. |
| Atmosphere | Inert (Argon/N₂) | Displaces humid air. Oxygen is less critical than moisture, but inert gas prevents general oxidation. |
| Container | Amber Glass + Parafilm | Amber glass reduces light stress; Parafilm creates a secondary moisture barrier. |
| Desiccation | MANDATORY | Silica gel or molecular sieves must be present in the secondary container to scavenge trapped humidity. |
The Degradation Mechanism
Understanding why the compound degrades allows you to prevent it. The primary threat is Hydrolysis , not Oxidation.
Diagram 1: Chemical Fate & Degradation Pathways
This diagram illustrates the stability window (green) versus the degradation triggers (red) that convert your reagent into impurities.
Caption: Figure 1. The primary degradation pathway is moisture-driven hydrolysis, cleaving the benzyl ester. Basic conditions accelerate this or lead to dimerization.
Handling & Workflow Protocol
The most common point of failure is condensation forming on the cold reagent when opening the vial.
Protocol: The "Equilibration Loop"
-
Retrieval: Remove the vial from the -20°C freezer.
-
Equilibration: Place the sealed vial in a desiccator at room temperature for 30–45 minutes .
-
Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic salt, initiating hydrolysis.
-
-
Dispensing: Weigh quickly in a low-humidity environment.
-
Resealing: Flush the headspace with Argon or Nitrogen before capping.
-
Return: Seal with Parafilm and return to -20°C immediately.
Diagram 2: Safe Handling Decision Tree
Follow this logic to ensure sample integrity during use.
Caption: Figure 2. The critical step is the "Wait" phase. Never open a cold vial of this compound·HCl.
Troubleshooting & FAQs
Q1: My this compound·HCl powder has turned into a sticky gum. Is it usable?
-
Diagnosis: The compound has absorbed moisture (deliquescence).
-
Risk: High probability of partial hydrolysis (loss of benzyl ester).
-
Action: Perform a TLC check (see below). If hydrolysis is <5%, you can attempt to dry it over P₂O₅ in a vacuum desiccator for 24 hours. If >5%, discard, as the free acid (H-Hyp-OH) will cause side reactions in coupling.
Q2: What is the best solvent for dissolving this compound?
-
Recommended: Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF), or DMSO.
-
Avoid: Non-polar solvents (Hexane, Ether) or pure water (unless for immediate use, to avoid hydrolysis).
-
Note: As a hydrochloride salt, it may require a base (like DIPEA) to participate in nucleophilic reactions, but keep the solution acidic/neutral for storage.
Q3: How do I check purity without running a full HPLC gradient? (Quick QC)
-
Method: Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform : Methanol : Acetic Acid (90:8:2).
-
Visualization: Ninhydrin stain (detects the free amine).
-
Result:
-
Single Spot (Rf ~0.6): Pure this compound.
-
Lower Spot (Rf ~0.1-0.2): Hydrolyzed H-Hyp-OH (Impurity).
-
Q4: Can I use this reagent for Fmoc solid-phase synthesis?
-
Context: Usually, Fmoc-Hyp(tBu)-OH is used for SPPS.
-
Application: this compound is typically used in solution-phase synthesis or as a starting material where the C-terminus needs to remain protected while the N-terminus is manipulated. The Benzyl ester is stable to TFA (used to remove Boc) but is removed by HF or Hydrogenolysis.[5]
References
-
BenchChem. (2025). Proline benzyl ester hydrochloride: Physical Properties and Solubility Guide. Retrieved from
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ester stability/cleavage mechanisms).
-
Sigma-Aldrich. (n.d.). Product Specification: this compound·HCl (CAS 62147-27-7).[1][6][7] Retrieved from
-
Chem-Impex. (n.d.). trans-L-4-Hydroxyproline benzyl ester hydrochloride: Usage and Stability. Retrieved from
-
GenScript. (2026). Peptide Storage and Handling Guidelines. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 4. valencelabs.co [valencelabs.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. L-4-Hydroxy-proline benzyl ester hydrochloride | CAS 62147-27-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. This compound·HCl | 62147-27-7 [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Containing H-Hyp(OBzl)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of peptides incorporating O-benzyl-L-hydroxyproline (H-Hyp(OBzl)). This resource is designed for researchers, chemists, and drug development professionals facing the unique challenges presented by this modification. The introduction of the benzyl protecting group on the hydroxyproline residue significantly alters the physicochemical properties of a peptide, necessitating specialized purification strategies. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing H-Hyp(OBzl)?
The central challenge is the significant increase in hydrophobicity imparted by the O-benzyl (Obzl) group. This aromatic, nonpolar moiety dramatically increases the peptide's affinity for reversed-phase (RP) stationary phases. Consequently, you may encounter issues such as:
-
Extreme Retention: The peptide may bind so strongly to standard C18 columns that it elutes only at very high organic solvent concentrations, or not at all.[1][2]
-
Poor Peak Shape: Strong hydrophobic interactions can lead to slow desorption kinetics, resulting in broad, tailing peaks.[1]
-
Low Recovery: Irreversible adsorption onto the stationary phase can lead to significant loss of product.[2]
-
Aggregation: The increased hydrophobicity can reduce the peptide's solubility in aqueous mobile phases, promoting aggregation, which further complicates purification.[3][4]
Q2: What is the recommended starting setup (column and mobile phase) for RP-HPLC purification?
For a peptide containing H-Hyp(OBzl), it is critical to start with conditions that mitigate its high hydrophobicity. A standard C18 column is often too retentive.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C8 (Octyl) or C4 (Butyl) | Less hydrophobic than C18, reducing excessive retention and improving recovery.[1][5][6][7] |
| Pore Size | Wide-Pore (300 Å) | Ensures the peptide can freely access the bonded phase without steric hindrance, which is crucial for molecules larger than small organics.[8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening peaks by masking residual silanol interactions and protonating acidic residues.[9][10][11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is the standard organic modifier. TFA is included to maintain consistent ion-pairing throughout the gradient.[8][11] |
| Initial Gradient | 5-10% B, hold for 2-5 min | Ensures the peptide binds to the column upon injection. |
| Elution Gradient | Shallow; increase B by 0.5-1.0% per minute | A shallow gradient is essential for resolving the target peptide from closely-eluting impurities like deletion sequences.[10][12] |
| Flow Rate | Per column manufacturer's specification (e.g., 1.0 mL/min for a 4.6 mm ID analytical column) | |
| Temperature | 40 °C | Elevated temperature can improve peak shape by increasing mass transfer kinetics and reducing mobile phase viscosity.[8][13] |
Q3: Is the O-benzyl protecting group stable during standard RP-HPLC purification?
Yes, the benzyl ether linkage in H-Hyp(OBzl) is robust and stable under standard RP-HPLC conditions. Cleavage of this group typically requires harsh conditions, such as strong acids (e.g., HBr, BBr₃) or catalytic hydrogenation (H₂, Pd/C), which are not employed in reversed-phase chromatography.[14][15] The standard mobile phase additive, 0.1% TFA, is a weak acid and is not sufficient to cause debenzylation.
Q4: What are the most common impurities I should expect from a solid-phase peptide synthesis (SPPS)?
The crude product from an SPPS run will contain the target peptide along with a predictable profile of synthesis-related impurities. Because these impurities are often structurally similar to the desired product, they can be challenging to separate. Key impurities include:
-
Deletion Sequences: Resulting from an incomplete coupling reaction, where one amino acid is missing from the sequence.[16][17][18][19]
-
Truncated Peptides: Chains where synthesis was terminated prematurely.[17]
-
Incompletely Deprotected Peptides: Side-chain protecting groups from other residues (e.g., Boc, tBu, Pbf) that were not fully removed during the final cleavage step.[16][17][18]
-
Diastereomers: Arising from the racemization of an amino acid chiral center during activation or deprotection steps.[16][19] These are often the most difficult impurities to resolve.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of H-Hyp(OBzl) peptides.
Problem: Poor Peak Shape (Broadening or Tailing)
-
Underlying Cause: This is often due to secondary interactions between the peptide and the silica matrix of the column, sample aggregation, or slow kinetics of interaction with the stationary phase.[1][13]
-
Solutions:
-
Confirm TFA Concentration: Ensure your mobile phases contain at least 0.1% TFA. TFA acts as an ion-pairing agent that sharpens peaks.[11][13]
-
Increase Column Temperature: Raising the temperature to 40–60 °C can significantly improve peak symmetry by reducing mobile phase viscosity and accelerating mass transfer.[8]
-
Reduce Sample Load: Overloading the column is a common cause of peak distortion. Reduce the injected mass by 50% and observe the effect on peak shape.
-
Check Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. If not, consider adding a small amount of organic solvent (like ACN) or a denaturant (like 10% DMSO) to your sample, but be aware this can affect peak shape at the start of the gradient.
-
Problem: Low Resolution Between Main Peak and Impurities
-
Underlying Cause: The impurities are structurally and hydrophobically very similar to the target peptide, making separation difficult.
-
Solutions:
-
Flatten the Gradient: This is the most powerful tool for improving resolution. Decrease the gradient slope to 0.5% B per minute or even 0.2% B per minute across the elution range of your target peptide.[10]
-
Change Selectivity - Modify the Mobile Phase:
-
Organic Modifier: Replace Acetonitrile (Mobile Phase B) with an Isopropanol (IPA)/ACN mixture (e.g., 30:70 IPA:ACN). Alcohols can alter hydrophobic interactions and change the elution order of closely related peptides.[13]
-
Ion-Pairing Agent: Switch from 0.1% TFA to 0.1% Formic Acid (FA). This will significantly alter the selectivity of the separation, though often at the cost of some peak sharpness.[13]
-
-
Change Selectivity - Modify the Stationary Phase: If optimizing the mobile phase is insufficient, change the column. A Phenyl-Hexyl column, for instance, provides alternative π-π interactions with the benzyl group and may resolve impurities that co-elute on a C4 or C8 column.[1][6]
-
Sources
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. genscript.com [genscript.com]
- 3. reddit.com [reddit.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. linklab.gr [linklab.gr]
- 6. welch-us.com [welch-us.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. renyi.hu [renyi.hu]
- 13. waters.com [waters.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. millennialscientific.com [millennialscientific.com]
- 19. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of hydroxyproline-rich peptides
Technical Support Center: Synthesis of Hydroxyproline-Rich Peptides
Introduction: The Unique Chemistry of Hydroxyproline
Welcome to the technical support center. You are likely here because your synthesis of a collagen-mimetic peptide (CMP) or a plant cell wall glycoprotein has failed or resulted in low yields.
Hydroxyproline (Hyp) is not just "oxidized proline." It introduces two critical physicochemical challenges:
-
Steric Bulk & Conformational Rigidity: The pyrrolidine ring restricts conformational freedom ($ \phi $ angle fixed at approx -65°), making coupling kinetically slow.
-
Inductive Effect: The electronegative hydroxyl group (usually at the 4-position) exerts an electron-withdrawing effect, reducing the nucleophilicity of the secondary amine, further retarding acylation.
This guide moves beyond standard protocols to address the specific mechanistic failures encountered with Hyp-rich sequences.
Part 1: Pre-Synthesis Strategy & Resin Selection
Q: My C-terminal residue is Hydroxyproline (or Proline). I am seeing massive mass loss and truncated sequences. What is happening?
A: You are likely experiencing Diketopiperazine (DKP) formation . This is the most common failure mode for C-terminal Hyp/Pro sequences. During the removal of the Fmoc group from the second amino acid, the liberated free amine can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[1]
The Fix:
-
Switch Resin: Do not use Wang resin. The benzyl ester linkage is too susceptible to nucleophilic attack.
-
Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin . The massive steric bulk of the trityl group prevents the free amine from attacking the ester linkage.
-
-
Protocol Adjustment: If you must use Wang resin, use a "short deprotection" cycle for the first 2-3 residues (e.g., 2 x 3 min with 20% piperidine instead of 2 x 10 min).
Q: Should I use Fmoc-Hyp-OH or Fmoc-Hyp(tBu)-OH?
A: For standard SPPS, always use Fmoc-Hyp(tBu)-OH . Using unprotected hydroxyls allows the activated carboxyl group of the incoming amino acid to react with the Hyp side chain, forming O-acyl esters (branching). This creates a byproduct with a mass +AminoAcid -H2O, which is often difficult to separate.
Exception: If you are performing "Proline Editing" (post-synthesis functionalization of the Hyp ring), you may use unprotected Hyp, but you must use highly specific coupling conditions (e.g., no DMAP) to minimize O-acylation.
Part 2: Coupling & Elongation Troubleshooting
Q: I am synthesizing a (Pro-Hyp-Gly)n repeat. Coupling efficiency drops after the 3rd or 4th triplet. Is this aggregation?
A: Yes. Collagen-like peptides have a strong tendency to form triple helices or beta-sheet-like aggregates on the resin, collapsing the polymer matrix and preventing reagent diffusion.
Troubleshooting Matrix:
| Parameter | Standard Protocol | Hyp-Rich Optimization | Reasoning |
| Coupling Reagent | HBTU/DIEA | HATU/HOAt/DIEA or DIC/Oxyma | HATU is more reactive for hindered secondary amines. Oxyma reduces racemization and improves yields in aggregating sequences. |
| Temperature | Room Temp | 50°C - 75°C | Thermal energy disrupts inter-chain hydrogen bonds (aggregation) and overcomes the activation energy barrier of the secondary amine. |
| Solvent | DMF | NMP or DMF/DMSO (9:1) | NMP swells the resin better; DMSO disrupts secondary structure formation (aggregation). |
| Double Coupling | Optional | Mandatory | The first coupling often stalls; the second pushes to completion. |
Q: How do I visualize the decision process for low yields?
Use the following logic flow to diagnose the root cause of your synthesis failure.
Part 3: Cleavage, Purification & Analysis
Q: My HPLC chromatogram shows split peaks or broad "humps" for a pure peptide. Is my purification failing?
A: Not necessarily. This is the hallmark of Cis-Trans Isomerization . Unlike other amino acids, the X-Pro and X-Hyp peptide bonds have a relatively low energy barrier between cis and trans states. In solution, these conformers interconvert slowly on the NMR/HPLC timescale.
-
The Test: Re-run your HPLC at 60°C .
-
The Result: If the split peaks coalesce into a single sharp peak, your peptide is pure, and you are simply observing rotamers. If the peaks remain separated, they are chemical impurities (likely deletion sequences or diastereomers).
Q: What is the best cleavage cocktail?
For Fmoc-Hyp(tBu)-OH, the tBu group is acid-labile.
-
Standard Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Note: Hyp is not particularly susceptible to alkylation by carbocations, but if your sequence contains Trp, Met, or Cys, you must increase scavenger loads (e.g., add DODT).
Part 4: Structural Maturation (Folding)
Q: I synthesized a collagen mimetic peptide, but CD spectroscopy shows a random coil, not a triple helix.
A: Triple helix formation is not instantaneous. It requires a nucleation event and is often hysteresis-dependent.
Protocol for Triple Helix Annealing:
-
Dissolve peptide in PBS or water (0.1 - 1.0 mg/mL).
-
Heat the solution to 80°C for 10 minutes (to melt any misfolded aggregates).
-
Cool slowly to 4°C over 4-12 hours. Rapid cooling often traps the peptide in a "kinetic trap" or random coil state.
-
Incubate at 4°C for at least 24-48 hours before measurement. The triple helix maturation is slow.
References
-
DKP Formation Mechanisms: Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2] Journal of the American Chemical Society. Link
-
Proline Editing & O-Acylation: Kuppan, K. V., & Raines, R. T. (2023). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Organic Letters. Link
-
Cis-Trans Isomerization: Friebe, S., et al. (1994). High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. Journal of Chromatography A. Link
-
Collagen Mimetic Peptide Assembly: Fallas, J. A., et al. (2010). Collagen Mimetic Peptides.[3][4][5][6][7] Biopolymers.[6][7][8][9] Link
-
Coupling Reagents (Oxyma): Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Collagen Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Collagen Mimetic Peptides [biosyn.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. raineslab.com [raineslab.com]
- 9. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Strategic Comparison of Hydroxyproline Derivatives for Solid-Phase Peptide Synthesis: Boc-Hyp(Bzl)-OH vs. H-Hyp-Obzl
Introduction: The Pivotal Role of Hydroxyproline in Peptide Science
Hydroxyproline (Hyp), a post-translationally modified variant of proline, is a cornerstone of structural biology, most notably as a critical component for the conformational stability of the collagen triple helix.[1][2] Its unique pyrrolidine ring restricts the peptide backbone, inducing specific secondary structures that are invaluable in the design of bioactive peptides, peptidomimetics, and collagen-like biopolymers.[3] However, the incorporation of Hyp into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The presence of a secondary hydroxyl group on its side chain necessitates a robust protecting group strategy to prevent undesirable side reactions, primarily O-acylation by incoming activated amino acids.[4]
This guide provides an in-depth comparison of two commercially available hydroxyproline derivatives, Boc-Hyp(Bzl)-OH and H-Hyp-Obzl , within the context of SPPS. We will dissect their chemical structures, evaluate their applicability to established synthesis workflows, and provide the experimental rationale for selecting the appropriate reagent for your research needs. This analysis moves beyond a simple feature list to explain the fundamental chemical principles that govern their use, ensuring a successful and high-purity synthesis.
Deep Dive 1: Boc-Hyp(Bzl)-OH – The Established Workhorse for Boc/Bzl SPPS
Boc-Hyp(Bzl)-OH is a purpose-built monomer designed for seamless integration into the classical Boc/Benzyl (Boc/Bzl) SPPS strategy, first pioneered by R. Bruce Merrifield.[5] This methodology is founded on the principle of graduated acid lability, where different classes of protecting groups are removed by varying strengths of acid.[6][7]
Protecting Group Strategy: A Tale of Two Acids
-
Nα-Boc (tert-Butyloxycarbonyl) Group (Temporary): This group masks the alpha-amino function during the coupling step. It is engineered to be labile to moderately strong acids, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), and is removed at the beginning of each synthesis cycle.[5][8]
-
O-Bzl (Benzyl) Group (Permanent): The side-chain hydroxyl group is protected as a benzyl ether. The benzyl group is stable to the repetitive TFA treatments used for Boc removal but requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for its cleavage during the final step.[9]
This orthogonal, acid-based strategy, while rigorous, is incredibly robust and remains a valuable tool, particularly for the synthesis of long or aggregation-prone sequences where the repetitive TFA washes can help disrupt problematic interchain hydrogen bonding.[6][10][11]
Performance and Experimental Considerations
-
Coupling Efficiency: The coupling of Boc-Hyp(Bzl)-OH generally proceeds with high efficiency using standard carbodiimide (e.g., DIC) or aminium/uronium (e.g., HBTU) activators. However, as with any proline derivative, steric hindrance can occasionally slow reaction kinetics, potentially requiring extended coupling times or a double-coupling protocol to ensure completion.[12][13]
-
Side Reactions: The primary challenges associated with the Boc/Bzl strategy are not with the coupling of this specific monomer but with the harshness of the final deprotection step. The use of HF can lead to the alkylation of sensitive residues like Tryptophan or Methionine if an appropriate scavenger cocktail is not employed.[14]
-
Advantages: The Boc/Bzl strategy is well-documented, highly reliable, and can outperform Fmoc strategies for certain "difficult sequences".[11] Boc-protected amino acids are also noted for their stability and long shelf-life.[5]
-
Limitations: The requirement for specialized, HF-resistant equipment and the significant safety hazards associated with handling anhydrous HF are major drawbacks.[15] This method is also incompatible with many acid-sensitive post-translational modifications.
Experimental Protocol: Standard Boc-SPPS Cycle for Boc-Hyp(Bzl)-OH Incorporation
This protocol assumes a synthesis scale of 0.1 mmol on a Merrifield resin.
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
-
Nα-Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 30 minutes at room temperature.[8]
-
Drain the deprotection solution and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate for 5 minutes, then drain. Repeat once.
-
Wash the resin with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vessel, dissolve Boc-Hyp(Bzl)-OH (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Validation: Perform a ninhydrin test to confirm complete coupling (beads should remain colorless or yellow). If the test is positive (blue beads), repeat the coupling step.[14]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Visualization: Boc-SPPS Workflow
Caption: The cyclical workflow for incorporating Boc-Hyp(Bzl)-OH using Boc-SPPS.
Deep Dive 2: this compound – A Synthetic Intermediate, Not a Direct SPPS Reagent
In stark contrast to its purpose-built counterpart, this compound (L-Hydroxyproline benzyl ester) is not suitable for direct use as a building block in standard C-to-N SPPS elongation cycles. A structural analysis immediately reveals why.
Structural Analysis and Incompatibility with SPPS
-
Free Nα-Amine: Without an Nα-protecting group, the free amine would readily react with the activated carboxyl group of another this compound molecule or with the activated C-terminus of the growing peptide chain, leading to uncontrolled polymerization and immediate termination of the synthesis.[15]
-
Unprotected Side-Chain Hydroxyl: The nucleophilic hydroxyl group on the pyrrolidine ring would compete with the N-terminal amine during the coupling step, reacting with the activated incoming amino acid. This results in the formation of undesired branched peptides, severely compromising the purity and yield of the target peptide.[4]
-
Blocked C-Terminus: The carboxyl group is protected as a benzyl ester. In SPPS, this carboxyl group must be free so it can be activated and coupled to the amine of the resin-bound chain. A C-terminally blocked amino acid cannot be elongated.
Plausible Use Case: A Starting Material for Custom Reagent Preparation
The utility of this compound lies not in SPPS itself, but as a precursor for the multi-step, solution-phase synthesis of a custom building block. To render it usable for Boc-SPPS, a researcher would need to undertake a synthetic campaign before ever approaching the peptide synthesizer.
Hypothetical Workflow to Convert this compound for SPPS Use:
-
Nα-Protection: React this compound with Boc-anhydride to install the temporary Boc group, yielding Boc-Hyp-Obzl .
-
Side-Chain Protection: Protect the free hydroxyl group with a benzyl group, for example, using benzyl bromide and a base like sodium hydride, to yield Boc-Hyp(Bzl)-Obzl .
-
C-Terminus Deprotection: Selectively cleave the C-terminal benzyl ester, typically via catalytic hydrogenolysis (H₂/Pd-C), to yield the final, SPPS-ready product: Boc-Hyp(Bzl)-OH .
This three-step process is laborious and inefficient compared to purchasing the commercially available, pre-made reagent. It underscores that This compound is a chemical intermediate, not an SPPS building block.
Visualization: Conversion of this compound to an SPPS-Ready Reagent
Caption: Multi-step chemical synthesis required to make this compound viable for SPPS.
Head-to-Head Comparison & Data Summary
| Feature | Boc-Hyp(Bzl)-OH | This compound |
| Molecular Formula | C₁₇H₂₃NO₅[16] | C₁₂H₁₅NO₃ |
| Nα-Protection | Boc (Acid-Labile) | None (Free Amine) |
| Side-Chain (OH) Protection | Benzyl (Strong Acid-Labile) | None (Free Hydroxyl) |
| C-Terminus | Free Carboxylic Acid | Benzyl Ester |
| Direct SPPS Applicability | Yes , designed for Boc-SPPS | No , requires extensive modification |
| Primary Application | Direct use as a monomer in Boc-SPPS | Chemical intermediate for solution-phase synthesis |
| Key Advantage | Ready-to-use, robust, well-characterized | Versatile starting material for custom synthesis |
| Key Disadvantage | Requires harsh HF for final deprotection | Completely unsuitable for direct SPPS use |
| Final Cleavage Conditions | Anhydrous HF, TFMSA, or similar strong acid | N/A (not used on resin) |
Senior Application Scientist's Recommendation
For researchers and drug development professionals performing Solid-Phase Peptide Synthesis, the choice between these two reagents is unequivocal.
Boc-Hyp(Bzl)-OH is the correct and only viable option for the direct incorporation of O-benzyl-protected hydroxyproline into a peptide sequence using the Boc/Bzl strategy. It is a strategically protected monomer, optimized for high-yield, predictable performance in the SPPS workflow. Its use minimizes extraneous synthetic steps, allowing the researcher to focus on the assembly of the target peptide.
This compound should be regarded as a chemical intermediate, not an SPPS reagent. Its purchase is only logical for projects requiring the custom, solution-phase synthesis of a unique hydroxyproline derivative before any solid-phase chemistry is initiated. Attempting to use it directly in an SPPS protocol will result in synthesis failure due to uncontrolled side reactions.
While the Boc/Bzl strategy is powerful, it is also important to consider the modern alternative: Fmoc/tBu SPPS . This approach utilizes base-labile Nα-Fmoc protection and milder TFA-based final cleavage, offering greater compatibility with sensitive modifications and eliminating the need for hazardous HF.[15][] For new projects involving hydroxyproline, evaluating the use of Fmoc-Hyp(tBu)-OH is highly recommended as a milder and often more accessible synthetic route.
References
-
DriveHQ. Minimal Protection Strategies for SPPS. [Link]
-
Biophysics Instrumentation Facility. Effect of 3-Hydroxyproline Residues on Collagen Stability. [Link]
-
Kent, S. B., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
-
Tadesse, H., et al. (2004, January 15). Solid-phase synthesis of a library of hydroxyproline derivatives. PubMed. [Link]
-
Kent, S. B., et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
-
Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...[Link]
-
Tian, Z.-Y., et al. (2021, February 18). Hydroxyproline-derived biomimetic and biodegradable polymers. Current Opinion in Solid State & Materials Science, 25(1), 100902. [Link]
-
National Institutes of Health. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]
-
National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
Organic Chemistry Portal. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]
-
News-Medical.Net. (2023, June 14). Collagen Synthesis. [Link]
-
Examine. (2023, December 27). The role of molecular weight and hydroxyproline in collagen supplements. [Link]
-
ACS Publications. (2023, July 10). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. [Link]
-
ResearchGate. (2009, April 13). Amino Acid-Protecting Groups. [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
-
National Institutes of Health. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
MDPI. (2024, September 27). Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli. [Link]
-
ResearchGate. Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]
-
Aapptec Peptides. Boc-Hyp(Bzl)-OH. [Link]
-
PubMed. (2000, April 3). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
ResearchGate. (2025, November 6). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
Wiley-VCH. 1 Protection Reactions. [Link]
-
Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
National Institutes of Health. Introduction to Peptide Synthesis. [Link]
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. news-medical.net [news-medical.net]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. peptide.com [peptide.com]
Comparative Guide: Hydroxyproline Protecting Groups in Peptide Synthesis
Executive Summary: The Hydroxyproline Challenge
Hydroxyproline (Hyp), specifically (2S,4R)-4-hydroxyproline, is a critical structural component of collagen and a valuable scaffold in drug design for inducing specific conformational constraints.[1] However, its incorporation into peptides presents a unique synthetic challenge: the presence of a secondary amine (part of the pyrrolidine ring) and a secondary hydroxyl group.
In Solid-Phase Peptide Synthesis (SPPS), the choice of protecting group (PG) for the 4-hydroxyl functionality is not merely a matter of convenience; it dictates the synthetic strategy, the purity profile, and the potential for post-synthetic modification. This guide compares the three dominant strategies—tert-Butyl (tBu) , Benzyl (Bzl) , and Silyl ethers (TBDPS/TBDMS) —providing experimental protocols and decision-making frameworks for the modern peptide chemist.
Strategic Framework: Selecting the Right Protecting Group[2]
The selection of a protecting group must be driven by the "End-Game" of your synthesis. Does the hydroxyl group need to be free immediately after cleavage? Does it need to remain protected for cyclization? Or is it a site for further functionalization?
Decision Matrix (Graphviz Visualization)
Caption: Strategic decision tree for selecting Hydroxyproline protecting groups based on synthesis chemistry and downstream applications.
Comparative Analysis of Protecting Groups
A. Fmoc-Hyp(tBu)-OH: The Standard Workhorse
Mechanism: The tert-butyl ether is acid-labile.[2] It is stable to the basic conditions of Fmoc removal (20% Piperidine) but cleaves concomitantly with the resin linker and other side-chain PGs upon treatment with Trifluoroacetic Acid (TFA).
-
Pros: One-step global deprotection; commercially abundant; suppresses O-acylation effectively.
-
Cons: Cannot be selectively deprotected; bulky tBu group can slightly hinder coupling in very dense sequences (though less than Trityl).
-
Performance: Typically yields >95% crude purity for standard collagen model peptides [(Pro-Hyp-Gly)n].
B. Fmoc-Hyp(Bzl)-OH: The Stable Specialist
Mechanism: The benzyl ether is stable to TFA. In Fmoc chemistry, it remains intact after the peptide is cleaved from the resin. It requires strong acids (HF, TFMSA) or catalytic hydrogenation (H₂/Pd) for removal.
-
Pros: Allows for synthesis of peptides with protected side chains (e.g., for fragment condensation or head-to-tail cyclization where side-chain interference must be minimized). Essential for Boc chemistry.
-
Cons: Removal requires harsh conditions (HF) or specialized equipment (Hydrogenation), which may not be compatible with Cys(Trt) or Met residues.
-
Performance: Excellent stability.[3] No loss of Bzl group observed during standard 95% TFA cleavage.
C. Fmoc-Hyp(TBDPS)-OH: The Orthogonal Architect
Mechanism: The tert-butyldiphenylsilyl (TBDPS) group is stable to both Fmoc deprotection (Base) and standard TFA cleavage (Acid). It is selectively removed using fluoride ions (TBAF).
-
Pros: True orthogonality. Allows specific modification of the Hyp hydroxyl group after peptide assembly (e.g., glycosylation, fluorophore attachment) while the peptide is still on-resin or in solution.
-
Cons: Expensive; TBDPS is very bulky, potentially reducing coupling rates; requires an extra deprotection step.
-
Performance: High retention of the PG during chain assembly. Selective removal yields quantitative conversion to the free hydroxyl.
Critical Insight: The Risk of Unprotected Hydroxyproline
A common misconception is that the secondary hydroxyl of Hyp is unreactive enough to leave unprotected. This is chemically unsound for high-fidelity synthesis.
The O-Acylation Side Reaction: During the activation of the next amino acid (Fmoc-AA-OH), the activated carboxylate (e.g., O-acylisourea or OBt ester) can react with the free hydroxyl of the Hyp residue instead of the N-terminus. This leads to:
-
Branched Peptides: The chain grows off the side chain.
-
Termination: If the ester is stable, it blocks the hydroxyl; if it rearranges, it can terminate the chain.
Experimental Evidence: Studies utilizing acetyl chloride in acidic media have shown that Hyp can be quantitatively O-acylated, proving its nucleophilicity is sufficient to disrupt SPPS [1].
Caption: Mechanism of O-acylation side reaction when using unprotected Hydroxyproline during peptide coupling.
Experimental Protocols
Protocol A: Standard SPPS with Fmoc-Hyp(tBu)-OH
For routine synthesis of collagen peptides or linear sequences.
Reagents:
-
Resin: Rink Amide or Wang (0.5 mmol/g loading).
-
Coupling: 0.5 M HCTU in DMF; 2.0 M DIPEA in NMP.
Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Fmoc Removal: Treat with 20% Piperidine (2 x 5 min). Wash DMF (5x).
-
Coupling:
-
Dissolve Fmoc-Hyp(tBu)-OH (4 eq) and HCTU (4 eq) in DMF.
-
Add DIPEA (8 eq).
-
Add to resin immediately. Shake for 45 min at Room Temp.
-
Note: Hyp is sterically demanding; do not reduce equivalents below 3x.
-
-
Washing: Wash DMF (3x), DCM (3x).
-
Final Cleavage:
-
Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
Time: 2 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Selective Deprotection of Fmoc-Hyp(TBDPS)-OH
For on-resin modification of the hydroxyl group.
Workflow:
-
Peptide Assembly: Follow Protocol A using Fmoc-Hyp(TBDPS)-OH.
-
Selective Desilylation (On-Resin):
-
Wash resin with THF (3x) to remove amine salts.
-
Treat resin with 1 M TBAF (Tetrabutylammonium fluoride) in THF.[6]
-
Agitate for 2 hours at Room Temp.
-
Monitoring: Cleavage can be monitored by HPLC of a micro-cleaved sample (shift in retention time due to loss of bulky TBDPS).
-
-
Washing: Wash extensively with THF (3x), DMF (3x), DCM (3x) to remove quaternary ammonium salts.
-
Functionalization: The free hydroxyl is now available for O-alkylation or esterification while the N-terminus and other side chains remain protected.
Performance Data Summary
The following table summarizes the stability and application profile for each protecting group.
| Feature | Fmoc-Hyp(tBu)-OH | Fmoc-Hyp(Bzl)-OH | Fmoc-Hyp(TBDPS)-OH |
| Primary Use | Standard SPPS (Fmoc) | Boc Chemistry / Post-cleavage stability | Orthogonal / Site-specific modification |
| Coupling Efficiency | High | High | Moderate (Steric bulk) |
| Fmoc Stability | Stable | Stable | Stable |
| TFA Stability | Labile (Cleaves) | Stable | Stable |
| Removal Reagent | 95% TFA | HF / TFMSA / H₂/Pd | Fluoride (TBAF) / Acid (slow) |
| O-Acylation Risk | Low (Protected) | Low (Protected) | Low (Protected) |
| Cost | Low | Moderate | High |
Troubleshooting & Senior Scientist Tips
-
Diketopiperazine (DKP) Formation:
-
Issue: When Hyp is the 2nd residue from the C-terminus (e.g., H-Hyp-Pro-Resin), Fmoc removal of the 3rd residue often leads to back-biting and loss of the dipeptide as a DKP.
-
Solution: Use 2-Chlorotrityl Chloride (2-CTC) resin . The bulky linker prevents DKP formation sterically. Alternatively, perform the deprotection of the 2nd residue for a very short time (2 x 1 min) and couple the 3rd residue immediately with high activation (HATU).
-
-
Incomplete Coupling of Hyp:
-
Issue: The secondary amine of Pro/Hyp is a poorer nucleophile than primary amines.
-
Solution: Use HATU or PyAOP instead of HCTU/HBTU for coupling onto a Hyp residue. Double coupling is recommended if the sequence is aggregated.
-
-
Solubility Issues:
-
Hyp-rich peptides (collagen mimics) tend to aggregate.
-
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or heat the coupling reaction to 50°C (microwave assisted) to disrupt beta-sheets.
-
References
-
Raines, R. T., et al. (2005).[7] O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability. Biopolymers. Link
-
Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein J. Org. Chem. Link
-
BenchChem. (2025).[2][8] A Comparative Guide to Protecting Groups for Proline. Link
-
CymitQuimica. (2025). Fmoc-Hyp(Bzl)-OH Product Data and Stability. Link
-
Thieme Connect. (2010).[9] Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block. Link
Sources
- 1. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. raineslab.com [raineslab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric factors override thermodynamic driving force in regioselectivity of proline hydroxylation by prolyl-4-hydroxylase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Cost-Benefit Analysis of H-Hyp-OBzl in Peptide Manufacturing: A Comparative Guide
Introduction
Hydroxyproline (Hyp) is a distinctive non-proteinogenic amino acid that serves as a critical structural component in collagen mimetics and has recently emerged as the core recognition motif for von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands in PROTAC development[1],[2]. The structural rigidity conferred by its pyrrolidine ring, combined with the stereoelectronic effects of the hydroxyl group, allows for precise control over the peptide backbone's geometry (favoring the exo ring pucker and trans amide bond)[2].
However, synthesizing peptides with C-terminal hydroxyproline presents significant challenges. Peptides with proline or hydroxyproline at or near the C-terminus are highly susceptible to a side reaction called diketopiperazine (DKP) formation, where the dipeptide prematurely cyclizes and cleaves itself from the resin or protecting group[2],[3]. Consequently, the selection of the C-terminal protecting group is a critical determinant of synthetic success[4]. This guide provides an objective, data-driven cost-benefit analysis of utilizing the benzyl ester protected derivative, H-Hyp-OBzl·HCl , compared to its common alternatives.
Mechanistic Causality: The Benzyl Ester Advantage
Orthogonality in Synthesis
The primary advantage of the benzyl ester (-OBzl) lies in its true orthogonality within the Boc/Bzl peptide synthesis strategy[4]. It is completely resistant to the repetitive trifluoroacetic acid (TFA) treatments required for N-terminal Boc removal[4]. This allows the peptide chain to be elongated without premature C-terminal deprotection, which would otherwise trigger DKP formation.
Mitigation of Base-Catalyzed Epimerization
The most critical failure point in scaling peptide manufacturing is the loss of stereochemical integrity during deprotection. Methyl esters (-OMe) require harsh basic saponification (e.g., LiOH or NaOH) for cleavage. These basic conditions frequently trigger base-catalyzed epimerization at the α-carbon. In contrast, benzyl esters are cleaved via mild catalytic hydrogenolysis (Pd/C, H₂) or strong acid (HF), preserving the stereocenter[4].
Logical tree comparing deprotection pathways of OBzl vs OMe protecting groups.
Objective Comparison: this compound vs. Alternatives
To evaluate the true economic viability of these building blocks, one must look beyond the initial catalog price and analyze the downstream processing costs. The table below summarizes the quantitative and qualitative differences between the three most common C-terminal protecting groups for hydroxyproline.
Table 1: Quantitative Cost-Benefit Analysis of C-Terminal Protecting Groups
| Parameter | This compound·HCl | H-Hyp-OMe·HCl | H-Hyp-OtBu·HCl |
| Reagent Cost (per 100g) | ~$347.00[5] | ~$180.00[5] | ~$450.00+ |
| N-Terminal Compatibility | Boc (Orthogonal)[4] | Boc (Orthogonal) | Fmoc (Orthogonal) |
| Cleavage Reagent | Pd/C, H₂ or HF[4] | LiOH / NaOH (aq) | TFA |
| Cleavage Environment | Neutral / Highly Acidic | Highly Basic | Highly Acidic |
| Epimerization Risk | Very Low | High (Base-catalyzed) | Low |
| Typical API Yield | > 95% | 60 - 75% | > 90% |
| Purification Cost | Low | High (Prep-HPLC req.) | Low |
Economic Analysis
While H-Hyp-OMe·HCl appears highly cost-effective at $180.00 per 100g compared to this compound·HCl at $347.00 per 100g[5], the hidden costs of the methyl ester strategy manifest during deprotection. The epimerization induced by saponification requires extensive preparative HPLC to separate the diastereomers. The cost of HPLC solvents (e.g., LC-MS grade Acetonitrile), column degradation, and the absolute loss of 25-40% of the active pharmaceutical ingredient (API) vastly eclipse the initial $167 raw material savings.
Experimental Workflow: Solution-Phase Synthesis of a VHL Ligand
To demonstrate the practical application of this compound, the following self-validating protocol details the coupling of Boc-Tle-OH (tert-leucine) to this compound·HCl. This specific coupling is a foundational step in synthesizing VHL inhibitors and PROTAC precursors[1].
Step-by-step solution-phase coupling workflow for Boc-Tle-OH and this compound.
Step-by-Step Methodology
Step 1: Reagent Preparation & Activation
-
Action: Dissolve Boc-Tle-OH (4.63 g, 20 mmol) in 18 mL of dry N,N-Dimethylformamide (DMF) under a nitrogen atmosphere[1]. Add HATU (8.36 g, 22 mmol)[1].
-
Causality: The secondary amine of the hydroxyproline pyrrolidine ring is highly sterically hindered. Standard carbodiimides (e.g., EDC) yield sluggish kinetics. HATU generates a highly reactive 7-aza-OBt ester intermediate, thermodynamically driving the acylation of the hindered amine to completion.
Step 2: Amine Neutralization
-
Action: Add this compound·HCl (5.15 g, 20 mmol) to the mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA) (14 mL, 80 mmol)[1].
-
Causality: this compound is supplied as a hydrochloride salt to prevent premature DKP cyclization and oxidative degradation[3]. The large excess of DIPEA serves a dual purpose: neutralizing the HCl salt to liberate the nucleophilic free amine, and acting as a non-nucleophilic base to catalyze the HATU activation cycle without competing for the activated ester.
Step 3: Coupling Reaction
-
Action: Stir the reaction mixture at room temperature (25°C) for 18 hours[1].
-
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the this compound mass peak and the appearance of the product peak validates complete conversion before proceeding to workup.
Step 4: Isolation & Purification
-
Action: Quench the reaction by adding 150 mL of H₂O[1]. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL)[1]. Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL)[1].
-
Causality & Validation: The aqueous quench precipitates the highly hydrophobic protected dipeptide into the organic phase. The saturated NaHCO₃ wash is a critical self-validating purification step; it chemically neutralizes and extracts residual acidic byproducts, specifically removing the water-soluble HOAt (1-hydroxy-7-azabenzotriazole) generated from the spent HATU reagent.
Conclusion
For drug development professionals scaling peptide manufacturing, the selection of this compound over cheaper alternatives like H-Hyp-OMe is a mathematically sound investment. The benzyl ester's orthogonality and its compatibility with mild, non-epimerizing deprotection pathways directly translate to higher final API yields and significantly reduced downstream purification bottlenecks.
References[5] Title: Why choose GL Biochem: Custom Peptide Synthesis. Source: glbiochem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRdvBkHO2Zz6gBdOcWE1u-137vtwtdqBL04Dszr5D-fFA35NUi1trepaVdVmPbAhmTd-dh6ZOyU7Ty23Ql3gGzd0pxRMZmf4pmmOEIs7wSA1NCbSWnt9Es2KYt0sYb7mEP4L45757Z5_KWSTFZOwlIXAk9k14PokRkVBUqEmEqrXjRHoVYW98q49dkczgK_ruirb8B0KlOhtTxDoFBdzkBHnMG_4TxXf0=[1] Title: Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHcs-RJsAhH0DyGPiByn6wWJ4nVKGlwBVhzUG2Iy5izCb6ZW99p9_4N1-ycf_H8IP_q0YpXpEr3SFquVB4Z2QyocLRflu7O3f4rEqO45sc2iNSdXMDYi6OopkyeMatidDhy4GV7ytjCSl1wfFv[4] Title: Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbVEq58gtkylJz_t0AtQHJ0RIxZUATlsNbjadgp9xOv94Lpg3RzzOOagILJWhRMQ0DDLUZjTOD2cKpQvHWQHm0sTVmWhWgY0Sj4fZ7WgDHDuE3gd1OhK58cq9lI95kbvtAqEi15U8rR3SU7trzylmd7t-PN-y_n6oxNOacK4Wk3NEdVUyNWn7PudC_FJphluheFno_7llnm8M2ulSIQ34rRNCt8GRB3Fg_DO1MBQ==[2] Title: Unusual Amino Acids: Hydroxyproline. Source: lifetein.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGswRdYbq6qr6wZdSCz9CCGM6ygM5j1SxbXfRJcecTOgT3e5LyOWA05-vr6OdOzU4BjgPfTl5vtYC5e25UXTYpMUhOX7n-74UHFoiYvhny9mQrRpRNPAMe7tk8k3TdncMz7-3o7Awisrtqcf5aYl5udXuaE6ArsnMw=[3] Title: US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Source: google.com (Patents). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGotXzUfB60I3nuk8hkvqD6ORq6BzLV8G1uzZjG_6Ikgi3ZWnVFp2MIU_1ErFLEIRs-8QNg6fAwdNeZ2H5YEIqZKwoqOEdRLSqiCGILBIRE8m44xXWBKAIqs-VKySiZQ9HoiGoT-2iRyq4tGw==
Sources
- 1. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glbiochem.com [glbiochem.com]
NMR spectroscopy for structural confirmation of H-Hyp-Obzl products
As a Senior Application Scientist overseeing analytical workflows for peptide synthesis, I frequently encounter the critical challenge of verifying chiral building blocks. H-Hyp-OBzl (L-trans-4-Hydroxyproline benzyl ester) is a cornerstone intermediate in the synthesis of collagen mimetics, ACE inhibitors, and complex therapeutic peptides.
Confirming its structure is not merely about verifying molecular weight; it requires absolute certainty regarding the integrity of the pyrrolidine ring, the presence of the benzyl ester, and the precise cis/trans relative stereochemistry at the C2 and C4 positions.
This guide objectively compares high-field Nuclear Magnetic Resonance (NMR) spectroscopy with orthogonal analytical alternatives, providing a causality-driven, self-validating protocol for the structural confirmation of this compound.
The Analytical Dilemma: NMR vs. Orthogonal Techniques
While modern drug development relies heavily on hyphenated techniques, no single instrument provides a complete structural picture. When characterizing a stereochemically complex building block like this compound, we must select techniques based on their physical principles rather than just their sensitivity.
Mass Spectrometry (MS) is exceptional for confirming elemental composition but operates in the gas phase, where the energetic ionization process can induce fragmentation. More importantly, MS cannot inherently differentiate between the cis and trans diastereomers of hydroxyproline, as they share the exact same m/z ratio 1[1].
Conversely, NMR spectroscopy is a non-destructive, quantitative technique that maps atomic connectivity and spatial geometry directly in solution2[2].
Table 1: Performance Comparison for this compound Characterization
| Analytical Technique | Primary Output | Stereochemical Resolution | Destructive? | Suitability for this compound |
| High-Field NMR (1D/2D) | Atomic connectivity, spatial arrangement | Excellent (via NOESY/ROESY) | No | Gold Standard for confirming cis/trans isomers and ester integrity. |
| LC-HRMS | Exact mass, elemental composition | Poor (isomers have identical m/z) | Yes | Ideal for trace impurity profiling; insufficient for 3D geometry. |
| FT-IR | Functional groups (OH, C=O, NH) | None | No | Secondary confirmation of ester and hydroxyl presence. |
| X-Ray Crystallography | Absolute 3D atomic coordinates | Definitive | No | Impractical for routine batch release due to crystallization requirements. |
Causality in Experimental Design: Decoding the Pyrrolidine Ring
To achieve regulatory compliance, our experimental design must be deliberate. Why do we mandate 2D NMR for this molecule?
The pyrrolidine ring of this compound is conformationally constrained but highly coupled. The protons at the C3 (
By employing 2D HSQC (Heteronuclear Single Quantum Coherence) , we disperse these overlapping proton signals across the highly resolved
Logical workflow for NMR-based stereochemical confirmation of peptide building blocks.
Quantitative Data: Representative NMR Assignments
The following table summarizes the expected high-resolution NMR data for this compound (analyzed as the HCl salt in DMSO-
Table 2:
| Position | Multiplicity & Coupling | Structural Causality / Assignment Notes | ||
| C2 ( | 4.45 - 4.55 | t, J = 8.0 Hz | 58.5 | Shifted downfield due to the adjacent electron-withdrawing amine and ester. |
| C3 ( | 2.15, 2.35 | ddd (diastereotopic) | 37.2 | Distinct splitting due to ring puckering and adjacent chiral centers. |
| C4 ( | 4.55 - 4.65 | m | 69.8 | Diagnostic for the hydroxyl-bearing carbon. |
| C5 ( | 3.30, 3.45 | dd (diastereotopic) | 52.1 | Deshielded by the adjacent secondary amine nitrogen. |
| Benzyl CH | 5.20 | s (2H) | 67.3 | Sharp singlet confirms successful esterification. |
| Benzyl Ar-H | 7.30 - 7.40 | m (5H) | 128.1 - 128.6 | Confirms the presence of the phenyl ring. |
| Carbonyl C=O | - | - | 169.5 | Ester carbonyl carbon (identified via HMBC). |
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. If a parameter drifts, the protocol itself must flag the error. The following step-by-step methodology ensures GMP-level reliability 3[3].
Step 1: Precision Sample Preparation
-
Action: Dissolve exactly 15.0 mg of this compound in 600 µL of 99.8% CDCl
containing 0.03% v/v TMS (Tetramethylsilane). -
Causality: Over-concentrating the sample causes viscosity-induced line broadening and promotes intermolecular hydrogen bonding (shifting the -OH and -NH signals). TMS acts as our internal self-validation standard; if the TMS peak is not perfectly sharp at 0.00 ppm, the magnetic field homogeneity (shimming) is flawed.
Step 2: Thermal Equilibration & Probe Tuning
-
Action: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Allow to equilibrate at 298 K for exactly 5 minutes. Perform automated Tuning and Matching (Wobb) for both
H and C channels. -
Causality: Temperature gradients within the tube cause convection currents, destroying resolution. Tuning the probe ensures the radiofrequency circuit is perfectly resonant with the specific dielectric constant of the sample, maximizing the efficiency of the 90-degree excitation pulse.
Step 3: 90-Degree Pulse Calibration (Self-Validation Check)
-
Action: Execute a nutation experiment to find the exact 90-degree pulse length (typically ~10 µs).
-
Causality: Using a generic pulse length leads to incomplete excitation and non-quantitative integration. Calibrating the pulse proves the instrument is interacting optimally with the specific batch.
Step 4: Acquisition & Integration Verification
-
Action: Acquire the
H spectrum with a relaxation delay (D1) of at least 5 * T1 (typically 10 seconds for small molecules). -
Causality: A long D1 ensures all protons fully relax between scans. Self-Validation: Integrate the Benzyl CH
peak (5.20 ppm) and the Aromatic multiplet (7.35 ppm). The ratio must be exactly 2.00 : 5.00 . If it is 2.00 : 4.80, your relaxation delay is too short, and the data cannot be trusted for purity analysis.
Step 5: 2D Stereochemical Mapping
-
Action: Acquire a phase-sensitive NOESY with a mixing time of 300–500 ms.
-
Causality: This specific mixing time allows spatial magnetization transfer to build up between the C2 and C4 protons without succumbing to spin-diffusion (which would create false-positive cross-peaks).
Regulatory Alignment
For drug development professionals, the ultimate goal of structural elucidation is regulatory clearance. Recent draft guidance documents from the FDA and EMA specifically demand enhanced characterization of TIDES (peptides and oligonucleotides) and their starting materials. Regulatory bodies currently recommend high-field NMR as the state-of-the-art analytical technique for characterizing sequence, composition, and stereoisomeric identity 4[4]. By utilizing the self-validating 1D and 2D NMR protocols outlined above, laboratories can generate compliance-ready documentation that withstands rigorous regulatory scrutiny.
References
- Bruker. "NMR characterization of oligonucleotides and peptides." Bruker Solutions.
- Benchchem. "Resolving discrepancies between NMR and mass spectrometry data during characterization." Benchchem Guides.
- Emery Pharma. "Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development." Emery Pharma Insights.
- European Pharmaceutical Review. "NMR spectroscopy: Quality control of pharmaceutical products." EPR Articles.
Sources
Safety Operating Guide
Proper Disposal Procedures: H-Hyp-Obzl (L-Hydroxyproline Benzyl Ester)
Executive Summary
H-Hyp-Obzl (L-Hydroxyproline benzyl ester, typically as the hydrochloride salt) is a standard intermediate in peptide synthesis.[1][2] While not classified as acutely toxic or explosive, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and unintended laboratory reactions.[1][2]
Immediate Action Required:
-
Segregate: Do not mix with strong oxidizers or strong bases.
-
Label: Clearly mark as "Non-Regulated Organic Solid" (if pure) or "Organic Waste" (if dissolved).
-
Dispose: The primary disposal route is high-temperature incineration via a licensed chemical waste contractor.
Part 1: Chemical Identity & Hazard Profile[3][4][5]
Before initiating disposal, verify the material identity.[1][2] In peptide synthesis, "Obzl" denotes a benzyl ester protecting group, which is susceptible to hydrolysis.[1][2]
| Parameter | Specification |
| Chemical Name | L-Hydroxyproline benzyl ester hydrochloride |
| Common Abbreviation | This compound[3]·HCl |
| CAS Number | 16652-71-4 (HCl salt) |
| Molecular Formula | C₁₂H₁₅NO₃[1] · HCl |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO |
| Hazard Classification | Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) |
| RCRA Status | Not P-listed or U-listed; regulated as generic organic waste.[1][2] |
Part 2: Pre-Disposal Stabilization & Logic
The "Why" Behind the Protocol
As a Senior Scientist, I emphasize causality . We do not simply "bin" chemicals; we manage their potential energy.
The Benzyl Ester Instability Factor: The benzyl ester moiety (-COOCH₂Ph) is stable in mild acid but unstable in strong aqueous bases (saponification).
-
Risk: If this compound is disposed of in a "Basic Aqueous Waste" container (common in peptide labs for Fmoc deprotection waste), it will hydrolyze.[1][2]
-
Result: This releases Benzyl Alcohol and free Hydroxyproline. Benzyl alcohol acts as a solvent and can compromise the integrity of certain waste container seals or mobilize other organic contaminants.
Directive: Always segregate this compound from high-pH (>10) waste streams to maintain waste chemical stability.
Part 3: Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Excess Inventory)
Context: You have an old bottle of this compound·HCl that has clumped due to hygroscopicity.[2]
Protocol:
-
Do Not Dissolve: Keep the solid in its original container if possible. Dissolving it unnecessarily increases waste volume and cost.
-
Overpack (Lab Packing): Place the original container inside a clear, sealable secondary bag.
-
Labeling: Apply a hazardous waste tag.
-
Constituents: "L-Hydroxyproline benzyl ester HCl" (98%+).[3]
-
Hazard Checkbox: "Irritant."
-
-
Accumulation: Store in the "Solid Organic Waste" drum.
-
Final Fate: Transfer to EHS/Contractor for Incineration .
Scenario B: Disposal of Reaction Mixtures (Mother Liquors)
Context: this compound dissolved in solvents (e.g., DMF, Methanol) or aqueous buffers.[1][2]
Protocol:
-
Solvent Assessment: Identify the primary solvent carrier.
-
Segregation:
-
If Halogenated (DCM, Chloroform): Dispose in "Halogenated Organic Waste."[1][2]
-
If Non-Halogenated (Methanol, DMF, DMSO): Dispose in "Non-Halogenated Organic Waste."[1][2]
-
If Aqueous: Only dispose in "Aqueous Waste" if the organic solvent content is <5%. Note: Due to the benzyl ester, organic waste streams are preferred over aqueous streams to prevent hydrolysis issues in treatment plants .[1][2]
-
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance and chemical compatibility.
Figure 1: Decision tree for this compound disposal based on physical state and solvent carrier.[1][2]
Part 5: Emergency Procedures
In the event of a spill during the disposal process:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] Respiratory protection (N95) is recommended if dust is generated.
-
Containment (Solid):
-
Do not dry sweep if fine dust is present (explosion risk).
-
Use a HEPA vacuum or wet sweep method.
-
Scoop into a wide-mouth jar labeled "Spill Debris - this compound."
-
-
Containment (Liquid):
-
Decontamination: Wipe the surface with water followed by ethanol. The compound is water-soluble.[4][5]
Part 6: Regulatory Compliance (US Focus)
-
EPA RCRA: this compound is not a listed hazardous waste (P or U list). However, it is a "Chemical Waste" and must be managed under 40 CFR 261 .[1][2]
-
Waste Codes:
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: L-Proline benzyl ester hydrochloride. Retrieved from [1]
-
Thermo Fisher Scientific. (2022). L-Proline benzyl ester hydrochloride Safety Data Sheet. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Sources
Personal protective equipment for handling H-Hyp-Obzl
Chemical Name: L-Hydroxyproline benzyl ester hydrochloride CAS: 16874-81-0 (HCl salt) / 33996-33-7 (Free base) Common Use: Solid-phase peptide synthesis (SPPS), collagen mimetic synthesis.
Part 1: Executive Safety Summary (The "Why")
As a Senior Application Scientist, I often see researchers treat amino acid derivatives as "harmless salts." This is a procedural error. While H-Hyp-Obzl is not a high-toxicity poison like sodium azide, it presents specific particulate and reactivity hazards that compromise both personal safety and experimental success.
The Core Hazards:
-
Respiratory Irritation (H335): The hydrochloride salt form is a fine, low-density powder. It easily becomes airborne during weighing, posing an inhalation risk that can cause chronic sensitization or acute upper respiratory tract irritation.
-
Hygroscopicity (Quality/Safety Overlap): This compound avidly absorbs atmospheric moisture. Wet this compound undergoes hydrolysis, releasing benzyl alcohol and degrading the reagent. Handling it outside a controlled environment not only risks exposure but invalidates your stoichiometry.
-
Ocular/Skin Irritation (H319/H315): As a benzyl ester, it is lipophilic enough to penetrate skin barriers more effectively than free amino acids, leading to contact dermatitis.
Part 2: PPE & Engineering Controls Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.
| Operational Phase | State | Primary Hazard | Engineering Control | Hand Protection | Eye Protection | Respiratory Protection |
| Storage & Retrieval | Sealed Container | Surface Contamination | Cold Storage (+2°C to +8°C) | Nitrile (4 mil) | Safety Glasses | N/A (if sealed) |
| Weighing (< 1g) | Fine Powder | Dust Inhalation | Fume Hood (Sash <18") | Nitrile (4 mil) | Safety Glasses | Fume Hood sufficient |
| Weighing (> 1g) | Fine Powder | Dust Cloud / Spillage | Fume Hood + Static Gun | Double Nitrile (Outer: 4 mil) | Chemical Goggles | N95 (if hood draft is variable) |
| Solubilization | Liquid Solution | Splash / Vapor | Fume Hood | Nitrile (Chem-resistant) | Chemical Goggles | Fume Hood |
| Waste Disposal | Mixed Solvent | Flammability / Splash | Vented Waste Station | Nitrile (Double gloved) | Face Shield + Goggles | Fume Hood |
Part 3: Operational Protocols (Step-by-Step)
A. Storage & Pre-Handling (The "Cold Chain" Rule)
-
Protocol: Store this compound at +2°C to +8°C.
-
The "Why": Low temperature retards ester hydrolysis.
-
Critical Step: Before opening the bottle, allow it to warm to room temperature in a desiccator for 30 minutes.
-
Scientific Logic: Opening a cold bottle in a warm lab causes immediate condensation on the powder. This water initiates autocatalytic degradation (hydrolysis), ruining the purity before you even weigh it.
-
B. Weighing & Transfer (The "Static" Rule)
-
Protocol:
-
Place the balance inside the chemical fume hood.
-
Use an antistatic gun or ionizing bar on the spatula and weigh boat before touching the powder.
-
Transfer slowly. If powder clings to the spatula, do not tap it hard (generates dust). Wash it off into the reaction vessel with your solvent (DMF/DCM) if possible.
-
-
Self-Validating System: If you see powder "jumping" away from the spatula, your static control has failed. Stop and re-ionize.
C. Solubilization
-
Protocol: Dissolve this compound in organic solvent (e.g., DMF, DCM) immediately after weighing.
-
The "Why": The solution state is generally safer to handle than the dust, provided standard solvent PPE is worn.
-
Caution: The HCl salt may require a base (like DIEA) to neutralize for coupling. This reaction is exothermic; add base dropwise to prevent splashing.
Part 4: Waste Disposal & Emergency Response
Disposal Workflow:
-
Segregation: Do NOT flush down the drain. This compound is an organic ester.
-
Classification: Dispose of as "Solid Organic Waste" (if powder) or "Halogenated/Non-Halogenated Solvent Waste" (if dissolved, depending on solvent).
-
Deactivation: For minor spills, wipe with a 10% sodium carbonate solution to neutralize the HCl salt and hydrolyze the ester, then clean with water.
Emergency Response:
-
Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm.
-
Eye Contact: Flush for 15 minutes. The benzyl ester moiety can cause stinging and redness; do not rub.
Part 5: Decision Logic Diagram
The following diagram illustrates the decision-making process for handling this compound, integrating safety and chemical stability logic.
Caption: Operational workflow for this compound, prioritizing moisture control (stability) and dust containment (safety).
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 145995, L-Hydroxyproline benzyl ester hydrochloride. Retrieved March 3, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 3, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved March 3, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
